APE1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2/c1-11(2)22-9-8-13-16(10-22)25-18(20-12(3)23)17(13)19-21-14-6-4-5-7-15(14)24-19/h4-7,11H,8-10H2,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSPCTGDYFVMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of APE1-IN-1
This guide provides a comprehensive overview of the core mechanism of action for APE1-IN-1, an inhibitor of the Apurinic/Apyrimidinic Endonuclease 1 (APE1). It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its biochemical activity, relevant signaling pathways, and the experimental protocols used for its characterization.
Introduction to APE1: A Dual-Function Protein
Apurinic/Apyrimidinic Endonuclease 1 (APE1), also known as APEX1 or Ref-1, is a critical multifunctional protein essential for cellular homeostasis.[1][2] It possesses two primary, independent functions:
-
DNA Repair: APE1 is a key enzyme in the Base Excision Repair (BER) pathway, the primary cellular mechanism for repairing DNA damage from oxidation, alkylation, and deamination.[1][2] Its main role is to recognize and cleave the phosphodiester backbone at apurinic/apyrimidinic (AP) sites, creating a 3'-hydroxyl and a 5'-deoxyribose phosphate terminus.[3] This action is vital for maintaining genomic stability.[1]
-
Redox Signaling: APE1 functions as a redox factor that modulates the activity of numerous transcription factors, including AP-1, NF-κB, p53, and HIF-1α.[4][5][6] By maintaining critical cysteine residues in a reduced state, APE1 enhances their DNA binding activity, thereby influencing gene expression related to cell survival, proliferation, and stress responses.[4][5]
Given its central role in both DNA repair and pro-survival signaling, APE1 has emerged as a promising therapeutic target in oncology.[1][2]
This compound: A Potent APE1 Endonuclease Inhibitor
This compound is a potent, blood-brain barrier penetrant small molecule inhibitor that specifically targets the AP endonuclease function of APE1.[7] Its mechanism of action is centered on the disruption of the BER pathway.
Core Mechanism: By inhibiting the endonuclease activity of APE1, this compound prevents the cleavage of the DNA backbone at AP sites.[2] This leads to an accumulation of these unrepaired lesions, which can stall DNA replication and transcription.[2] The buildup of genomic damage ultimately triggers programmed cell death (apoptosis).[6]
A crucial therapeutic strategy involves using this compound to sensitize cancer cells to conventional DNA-damaging agents. Cancer cells often rely heavily on robust DNA repair mechanisms to survive chemotherapy and radiation.[2] this compound potentiates the cytotoxicity of alkylating agents like Methylmethane sulfonate (MMS) and Temozolomide (TMZ) by preventing the repair of the AP sites generated by these agents.[7]
Quantitative Data
The inhibitory potency of this compound has been quantified through various biochemical assays. The following table summarizes the key data.
| Assay Type | Parameter | Value | Source |
| Quantitative High-Throughput Screen (qHTS) | IC₅₀ | 2 µM | [7] |
| Radiotracer Incision Assay (RIA) | IC₅₀ | 12 µM | [7] |
| AP Site Incision in HeLa Cell Extract | Activity | Dose-dependent inhibition | [7] |
APE1 Signaling Pathway: Base Excision Repair
This compound's primary impact is on the Base Excision Repair (BER) pathway. BER is a multi-step process that removes small, non-helix-distorting base lesions from DNA.
-
Damage Recognition: A DNA glycosylase recognizes and removes the damaged base, leaving an AP site.
-
AP Site Incision: APE1 cleaves the phosphodiester backbone 5' to the AP site. This is the critical step blocked by this compound.
-
Synthesis: DNA polymerase β inserts the correct nucleotide.
-
Ligation: DNA ligase seals the nick in the DNA strand, completing the repair.
Experimental Protocols
Characterization of this compound involves several key experimental methodologies to confirm its mechanism and potency.
This in vitro assay directly measures the ability of an inhibitor to block APE1's enzymatic cleavage of a DNA substrate containing an AP site.
-
Objective: To determine the IC₅₀ of this compound against APE1 endonuclease activity.
-
Materials:
-
Recombinant human APE1 protein.
-
Fluorescently labeled (e.g., Cy3 or FAM) oligonucleotide duplex containing a single, centrally located AP site mimic (e.g., a tetrahydrofuran moiety, THF).
-
APE1 Reaction Buffer: 50 mM HEPES (pH 7.5), 60 mM NaCl, 2 mM MgCl₂, 2 mM DTT.[8]
-
This compound dissolved in DMSO.
-
Stop Solution: 96% formamide, 10 mM EDTA, 0.1% bromophenol blue.[9]
-
-
Protocol:
-
Prepare serial dilutions of this compound in APE1 reaction buffer.
-
In a microcentrifuge tube or 96-well plate, combine the APE1 reaction buffer, a fixed concentration of the AP-site DNA substrate (e.g., 25 nM), and the desired concentration of this compound.
-
Initiate the reaction by adding a fixed concentration of recombinant APE1 (e.g., 5 nM).[9]
-
Incubate the reaction at 37°C for a fixed time (e.g., 15-30 minutes).[9]
-
Terminate the reaction by adding an equal volume of Stop Solution and heating to 95°C for 5 minutes.[9]
-
Separate the product (cleaved oligonucleotide) from the substrate (uncleaved oligonucleotide) using denaturing polyacrylamide gel electrophoresis (PAGE).[9]
-
Visualize the fluorescent bands using a gel imager and quantify the percentage of cleaved product in each lane.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
This assay evaluates the ability of this compound to enhance the cytotoxicity of a known DNA-damaging agent in a cellular context.
-
Objective: To measure the synergistic effect of this compound with an alkylating agent.
-
Materials:
-
Cancer cell line (e.g., HeLa, PANC1).
-
Cell culture medium and supplements.
-
DNA-damaging agent (e.g., Temozolomide or MMS).
-
This compound.
-
MTT or similar cell viability reagent.
-
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a matrix of concentrations of both the DNA-damaging agent and this compound. Include controls for each agent alone and a vehicle-only control.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Analyze the data for synergistic effects using appropriate software (e.g., calculating combination indices).
-
References
- 1. Understanding different functions of mammalian AP endonuclease (APE1) as a promising tool for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. neb.com [neb.com]
- 4. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Many Functions of APE1/Ref-1: Not Only a DNA Repair Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. APE1 assembles biomolecular condensates to promote the ATR–Chk1 DNA damage response in nucleolus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Discovery and Development of APE1-IN-1: A Technical Guide
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA damage caused by oxidative stress and alkylating agents. Beyond its role in maintaining genomic integrity, APE1 also functions as a redox signaling protein, modulating the activity of numerous transcription factors involved in cancer cell proliferation, survival, and inflammation. This dual functionality has positioned APE1 as a compelling target for anticancer drug development. This technical guide provides an in-depth overview of the discovery and development of APE1-IN-1, a small molecule inhibitor of APE1's endonuclease activity, and related compounds that have advanced our understanding of APE1 inhibition in cancer therapy.
APE1: A Dual-Function Target in Oncology
APE1's primary role in the BER pathway is to incise the phosphodiester backbone at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage. This action creates a 3'-hydroxyl terminus, a necessary substrate for subsequent DNA repair enzymes. By inhibiting this endonuclease activity, cancer cells, which often have a higher reliance on DNA repair pathways due to increased metabolic stress and proliferation, can be sensitized to DNA-damaging chemotherapeutics and radiation.
Simultaneously, the redox function of APE1 maintains key transcription factors, such as NF-κB, AP-1, HIF-1α, and STAT3, in a reduced, active state. These transcription factors drive the expression of genes involved in tumor growth, angiogenesis, and metastasis. Inhibiting the redox activity of APE1 can therefore disrupt these pro-tumorigenic signaling pathways. The development of inhibitors targeting either or both of these functions represents a promising strategy in cancer treatment.
Discovery of this compound and Other Key Inhibitors
The search for APE1 inhibitors has led to the identification of several classes of small molecules. This compound (also known as compound 3 and AR03) was identified through high-throughput screening as a potent inhibitor of APE1's endonuclease activity.[1] Subsequent development has produced a range of inhibitors with varying specificities for the endonuclease versus the redox function of APE1.
Quantitative Data on APE1 Inhibitors
The following tables summarize the in vitro potency of key APE1 inhibitors against its endonuclease and redox functions, as well as their effects on cancer cell lines.
Table 1: In Vitro Potency of APE1 Endonuclease Inhibitors
| Compound | Assay Type | Target | IC50 (μM) | Reference |
| This compound (Compound 3/AR03) | qHTS Assay | APE1 Endonuclease | 2.1 | [1] |
| This compound (Compound 3/AR03) | HeLa Whole Cell Extract | APE1 Endonuclease | 2.1 | [1] |
| APE1 Inhibitor III (Ari3) | Not Specified | APE1 Endonuclease | 3.7 | [2] |
Table 2: In Vitro Potency of APE1 Redox Inhibitors
| Compound | Cell Line | Assay | IC50 (μM) | Reference |
| APX2009 | MDA-MB-231 (Breast Cancer) | WST-1 Cell Proliferation | 71 | [3] |
| APX2009 | MCF-7 (Breast Cancer) | WST-1 Cell Proliferation | 76 | [3] |
Preclinical and Clinical Development of APE1 Inhibitors
The promising in vitro activity of APE1 inhibitors has led to their evaluation in preclinical and clinical settings. The first-generation redox inhibitor, APX3330, has undergone the most extensive clinical investigation.
APX3330 Clinical Trials
A Phase I clinical trial (NCT03375086) evaluated the safety and tolerability of APX3330 in patients with advanced solid tumors. The study established a recommended Phase II dose and showed evidence of target engagement.
A subsequent Phase II clinical trial, the ZETA-1 study, investigated APX3330 in patients with diabetic retinopathy. While the trial did not meet its primary endpoint of a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS), it demonstrated a statistically significant reduction in disease progression. Specifically, 0% of patients treated with APX3330 experienced a binocular ≥3-step worsening of DRSS compared to 16% of patients in the placebo group (p=0.04).[4][5] Additionally, a post-hoc analysis showed a reduction in the risk of ≥4-step worsening in the APX3330 group compared to placebo.[6] The safety profile of APX3330 in this study was favorable, with most adverse events being mild.[7]
Table 3: Key Clinical Trial Data for APX3330
| Trial Identifier | Phase | Indication | Key Findings | Reference |
| NCT03375086 | I | Advanced Solid Tumors | Established recommended Phase 2 dose; demonstrated target engagement. | |
| ZETA-1 | II | Diabetic Retinopathy | Did not meet primary endpoint of ≥2-step DRSS improvement. Statistically significant reduction in ≥3-step binocular DRSS worsening (0% vs 16% placebo, p=0.04). Favorable safety profile. | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on APE1 inhibitors. The following sections provide protocols for key experiments used in the characterization of these compounds.
Quantitative High-Throughput Screening (qHTS) for APE1 Endonuclease Inhibitors
This assay is used to identify and characterize inhibitors of APE1's DNA cleavage activity.
Materials:
-
1536-well Greiner black solid bottom plates
-
Recombinant human APE1 enzyme
-
Double-stranded DNA substrate with a tetrahydrofuran (THF) abasic site, labeled with a TAMRA fluorophore at the 5'-end and a Black Hole Quencher-2 (BHQ-2) at the 3'-end.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 0.1 mg/mL BSA
-
Compound library
-
Kalypsys pintool for compound transfer
Procedure:
-
Dispense 3 μL of APE1 enzyme solution into each well of the 1536-well plate.
-
Use a Kalypsys pintool to transfer 23 nL of each compound from the library to the assay plates.
-
Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 1 μL of the DNA substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a plate reader. The cleavage of the DNA substrate by APE1 separates the fluorophore from the quencher, resulting in a fluorescent signal.
-
Calculate the rate of reaction for each compound and determine the IC50 values for active inhibitors.[1]
Electrophoretic Mobility Shift Assay (EMSA) for APE1 Redox Activity
This assay assesses the ability of inhibitors to block the redox function of APE1, which is required for the DNA binding of certain transcription factors.
Materials:
-
Purified recombinant APE1 protein
-
Double-stranded oligonucleotide probe containing the consensus binding site for a redox-sensitive transcription factor (e.g., AP-1). The probe is typically end-labeled with 32P.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, 0.01% NP-40
-
Test inhibitors
-
Polyacrylamide gel and electrophoresis apparatus
Procedure:
-
Incubate purified APE1 protein (e.g., 300 ng or ~0.8 μM) with or without increasing concentrations of the test inhibitor (e.g., 1, 3, 10, 30, 100 μM) in binding buffer. A 1% DMSO concentration is typically used as a vehicle control.
-
Add the 32P-labeled oligonucleotide probe to the reaction mixture and incubate to allow for protein-DNA binding.
-
Load the samples onto a native polyacrylamide gel and perform electrophoresis to separate the protein-DNA complexes from the free probe.
-
Dry the gel and visualize the bands by autoradiography.
-
A decrease in the intensity of the shifted band (protein-DNA complex) in the presence of the inhibitor indicates inhibition of APE1's redox-dependent activation of the transcription factor.[1]
Cell Proliferation (WST-1) Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the cytotoxic effects of APE1 inhibitors.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitors (e.g., APX2009)
-
WST-1 reagent
-
Plate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control (DMSO) for a specified period (e.g., 24, 48, 72 hours).
-
Add WST-1 reagent to each well and incubate according to the manufacturer's instructions. The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a formazan dye.
-
Measure the absorbance of the formazan product at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the inhibitor.[3]
Matrigel Transwell Invasion Assay
This assay evaluates the effect of APE1 inhibitors on the invasive potential of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Serum-free and serum-containing cell culture medium
-
Transwell chambers with 8 μm pore size filters
-
Matrigel basement membrane matrix
-
Test inhibitors (e.g., APX2009)
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Coat the upper surface of the transwell filters with a thin layer of Matrigel and allow it to solidify.
-
Resuspend the cancer cells in serum-free medium containing non-lethal concentrations of the test inhibitor or vehicle control.
-
Seed the cell suspension into the upper chamber of the transwells (e.g., 30,000 MDA-MB-231 cells or 100,000 MCF-7 cells).
-
Add serum-containing medium to the lower chamber to act as a chemoattractant.
-
Incubate the plates for a sufficient time to allow for cell invasion (e.g., 24 hours).
-
Remove the non-invading cells from the upper surface of the filter with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the filter with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
-
Compare the number of invading cells in the inhibitor-treated groups to the vehicle control.[3][8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in APE1 function and its inhibition is essential for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: APE1's role in the Base Excision Repair pathway and its inhibition.
Caption: APE1's redox signaling pathway and its inhibition.
Caption: Workflow for the discovery and characterization of APE1 inhibitors.
Conclusion
The dual functionality of APE1 in DNA repair and redox signaling makes it a highly attractive target for the development of novel anticancer therapies. The discovery of this compound and the clinical evaluation of redox inhibitors like APX3330 have provided significant insights into the therapeutic potential of targeting this enzyme. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and cancer biology. Future efforts will likely focus on developing inhibitors with improved specificity and potency, as well as exploring their efficacy in combination with other cancer treatments to overcome therapeutic resistance.
References
- 1. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The inhibitor of the redox activity of APE1/REF-1, APX2009, reduces the malignant phenotype of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ocuphire Announces Topline Results from ZETA-1 Phase 2 Trial of Oral APX3330 in Diabetic Retinopathy and Plans for End-of-Phase 2 Meeting with FDA :: Opus Genetics, Inc. (IRD) [ir.opusgtx.com]
- 5. ophthalmologytimes.com [ophthalmologytimes.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. scielo.br [scielo.br]
APE1-IN-1: A Potent Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1) for Advancing Research and Drug Development
For Immediate Release
APE1-IN-1 is a potent and selective small molecule inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1), a critical enzyme in the DNA base excision repair (BER) pathway. With an IC50 value of 2.0 µM in a fluorescence-based high-throughput screening assay and 12.0 µM in a radiotracer incision assay, this compound serves as a valuable tool for researchers in oncology, neuroscience, and other fields where APE1 plays a significant role. This inhibitor has demonstrated the ability to penetrate the blood-brain barrier, making it a promising candidate for investigating the role of APE1 in central nervous system disorders.
Primary Function and Mechanism of Action
This compound primarily functions by competitively inhibiting the endonuclease activity of APE1 at its active site. APE1 is a key player in the BER pathway, responsible for recognizing and cleaving the phosphodiester backbone at apurinic/apyrimidinic (AP) sites in DNA, which are common forms of DNA damage. By blocking this crucial step, this compound leads to an accumulation of AP sites within the genome. This accumulation can disrupt DNA replication and transcription, ultimately inducing cytotoxicity, particularly in cells with high levels of DNA damage, such as cancer cells.
Furthermore, inhibition of APE1 by this compound has been shown to potentiate the cytotoxic effects of DNA-damaging alkylating agents like methyl methanesulfonate (MMS) and temozolomide. This synergistic effect makes this compound a compelling agent for combination cancer therapy research.
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| IC50 | 2.0 µM | Fluorescence-based High-Throughput Screening (HTS) | |
| IC50 | 12.0 µM | Radiotracer Incision Assay | |
| IC50 (HeLa Cell Extract) | 600 nM | AP Site Incision Activity | |
| Potentiation of Alkylating Agent Cytotoxicity | ~3-fold | Cell Viability Assay (HeLa cells) | |
| Blood-Brain Barrier Penetration | Yes | Pharmacokinetic studies | |
| In vivo Stability (t1/2) | 80 min | Pharmacokinetic studies |
Key Experimental Protocols
APE1 Inhibition Assay (Fluorescence-based HTS)
A fluorescence-based high-throughput screening assay is utilized to determine the IC50 of this compound. The assay typically employs a synthetic DNA substrate containing a single AP site mimic, such as a tetrahydrofuran (THF) residue, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the phosphodiester bond 5' to the THF site by APE1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The assay is performed by incubating purified recombinant human APE1 with the DNA substrate in the presence of varying concentrations of this compound. The fluorescence intensity is measured over time, and the initial reaction velocities are calculated. The IC50 value is then determined by plotting the percentage of APE1 inhibition against the logarithm of the inhibitor concentration.[1]
Radiotracer Incision Assay
This assay provides a direct measure of APE1's endonuclease activity. A double-stranded DNA oligonucleotide substrate containing a single, site-specific 32P-labeled AP site is used. The assay is initiated by adding purified APE1 to the reaction mixture containing the radiolabeled substrate and different concentrations of this compound. The reaction is incubated at 37°C and then stopped. The DNA products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The extent of cleavage is quantified, and the IC50 value is calculated.
Cellular AP Site Incision Assay
To assess the activity of this compound in a more biologically relevant context, whole-cell extracts are used. Extracts from cell lines such as HeLa or HEK293T are incubated with a fluorescently labeled AP-containing DNA substrate in the presence of various concentrations of the inhibitor. The cleavage of the substrate is monitored by measuring the increase in fluorescence. This assay determines the inhibitor's ability to penetrate the cell membrane (if using whole cells) and inhibit APE1 within the complex cellular environment.
Cytotoxicity and Chemopotentiation Assays
Cell viability assays, such as the MTT or CellTiter-Glo assay, are used to evaluate the cytotoxic effects of this compound alone and in combination with DNA-damaging agents. Cancer cell lines are treated with increasing concentrations of this compound, a DNA-damaging agent (e.g., MMS or temozolomide), or a combination of both. After a defined incubation period, cell viability is assessed. The potentiation effect is determined by comparing the viability of cells treated with the combination to those treated with each agent alone.
Signaling Pathways and Logical Relationships
APE1's Role in the Base Excision Repair Pathway
The following diagram illustrates the central role of APE1 in the BER pathway and the point of inhibition by this compound.
Experimental Workflow for APE1 Inhibitor Evaluation
The logical flow for identifying and characterizing APE1 inhibitors like this compound is depicted in the following diagram.
References
APE1-IN-1: A Selective APE1 Endonuclease Inhibitor for Advanced Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox factor-1 (Ref-1), is a critical enzyme in the base excision repair (BER) pathway, a primary mechanism for repairing DNA damage from oxidation, alkylation, and deamination.[1] APE1's primary role in this pathway is to incise the DNA backbone at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage.[1] Beyond its DNA repair function, APE1 also acts as a redox factor, modulating the activity of various transcription factors involved in cancer cell signaling, such as NF-κB, HIF-1α, and p53.[2] Elevated levels of APE1 are observed in numerous cancers and are associated with resistance to chemotherapy and radiation.[2] This makes APE1 a compelling target for cancer therapy.
APE1-IN-1 is a potent and selective small molecule inhibitor of the APE1 endonuclease activity.[2] Its ability to penetrate the blood-brain barrier makes it a promising candidate for investigating APE1's role in various cancers, including brain tumors.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity across different assays and conditions.
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay | Value | Cell Line/System | Reference |
| IC50 | qHTS Assay | 2 µM | Purified APE1 Enzyme | [2] |
| IC50 | Radiotracer Incision Assay | 12 µM | Purified APE1 Enzyme | [2] |
| Cytotoxicity (CC50) | Cell Viability Assay | ~15 µM | HeLa Cells | [2] |
Table 2: Synergistic Activity of this compound with DNA Damaging Agents
| Agent | Agent Concentration | Optimal this compound Concentration for Synergy | Cell Line | Reference |
| Methyl Methanesulfonate (MMS) | 0.4 mM | ~5 µM | HeLa Cells | [2] |
| Temozolomide (TMZ) | 1 mM | ~10 µM | HeLa Cells | [2] |
Table 3: Pharmacokinetic Properties of this compound in CD1 Mice
| Parameter | Value | Dosing | Reference |
| Administration Route | Intraperitoneal (IP) | 30 mg/kg | [2] |
| Blood-Brain Barrier Penetration (B/P Ratio) | 21 | 30 mg/kg (IP) | [2] |
| Lipophilicity (CLogP) | 2.8 | N/A | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Quantitative High-Throughput Screening (qHTS) for APE1 Endonuclease Activity
This assay measures the inhibition of APE1's endonuclease activity using a fluorescently labeled DNA substrate.
-
Materials:
-
Purified recombinant human APE1 protein.
-
1536-well Greiner black solid bottom plates.
-
Fluorescent substrate: A double-stranded DNA oligonucleotide with a tetrahydrofuran (THF) abasic site mimic, labeled with a TAMRA fluorophore at the 5'-end and a Black Hole Quencher-2 (BHQ-2) at the 3'-end.
-
Assay Buffer: Specific composition should be optimized, but a typical buffer contains Tris-HCl, KCl, MgCl₂, DTT, and a non-ionic detergent like Tween-20.
-
This compound and other test compounds.
-
High-throughput CCD imager (e.g., PerkinElmer ViewLux).
-
-
Procedure:
-
Dispense 3 µL of APE1 enzyme solution into the wells of a 1536-well plate.
-
Transfer 23 nL of test compounds (including this compound) to the wells using a pintool.
-
Incubate the plates for 15 minutes at room temperature.
-
Initiate the reaction by adding 1 µL of the fluorescent substrate solution.
-
Immediately transfer the plates to a high-throughput CCD imager.
-
Measure the reaction progress in kinetic mode by taking three fluorescence readings every 60 seconds (Excitation: 525 nm, Emission: 598 nm).
-
Calculate the reaction progress as the difference in fluorescence intensity between the third and first time points.
-
Determine the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.[3]
-
Radiotracer Incision Assay for APE1 Activity
This assay directly measures the cleavage of a radiolabeled DNA substrate by APE1.
-
Materials:
-
Purified recombinant human APE1 protein.
-
Radiolabeled substrate: A double-stranded oligonucleotide containing a central abasic site, 5'-end labeled with 32P.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
This compound and other test compounds.
-
Stop Buffer: 95% formamide, 20 mM EDTA, 0.05% Bromophenol blue, 0.05% Xylene cyanol.
-
Polyacrylamide gel electrophoresis (PAGE) apparatus.
-
-
Procedure:
-
Incubate purified APE1 protein with varying concentrations of this compound in the reaction buffer for 15 minutes at room temperature.
-
Add the 32P-labeled DNA substrate to initiate the reaction.
-
Incubate the reaction at 37°C for a defined period (e.g., 5-15 minutes).
-
Stop the reaction by adding an equal volume of stop buffer and heating at 95°C for 10 minutes.
-
Separate the reaction products (cleaved and uncleaved substrate) on a denaturing polyacrylamide gel.
-
Visualize the bands using autoradiography or a phosphorimager.
-
Quantify the percentage of cleaved substrate to determine the level of inhibition.
-
Calculate the IC50 value from the dose-response curve.[4]
-
MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic effects of this compound on cultured cells.
-
Materials:
-
HeLa cells (or other relevant cell line).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 5-30 µM) for 24 hours.[2]
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for 2 hours on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.[5][6]
-
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound.
Caption: The Base Excision Repair (BER) pathway and the inhibitory action of this compound.
Caption: APE1's role in redox signaling and activation of transcription factors.
Caption: Experimental workflow for assessing the synergistic effects of this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of APE1 in DNA repair and cancer biology. Its well-characterized inhibitory activity, ability to potentiate the effects of standard chemotherapeutic agents, and favorable pharmacokinetic properties make it a strong candidate for further preclinical and clinical development. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting APE1 in cancer.
References
- 1. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AID 1705 - qHTS Validation Assay for Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. broadpharm.com [broadpharm.com]
APE1-IN-1: A Technical Guide to its Impact on DNA Repair Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox factor-1 (Ref-1), is a critical enzyme in the base excision repair (BER) pathway, the primary cellular mechanism for correcting DNA base damage caused by oxidation and alkylation. APE1's endonuclease activity is responsible for incising the DNA backbone at abasic sites, a common form of DNA damage, thereby creating a substrate for subsequent repair enzymes. Given its central role in maintaining genomic integrity, APE1 has emerged as a promising target for cancer therapy. Inhibition of APE1 can prevent the repair of DNA lesions induced by genotoxic agents, leading to an accumulation of damage and subsequent cell death. This technical guide provides an in-depth overview of a specific APE1 inhibitor, APE1-IN-1, and its effects on DNA repair mechanisms.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the endonuclease activity of APE1. By binding to the enzyme, this compound prevents the cleavage of the phosphodiester backbone at apurinic/apyrimidinic (AP) sites. This inhibition leads to the accumulation of unrepaired AP sites within the genome. When present in conjunction with DNA alkylating agents, such as temozolomide (TMZ) or methyl methanesulfonate (MMS), which generate AP sites as a byproduct of their DNA-damaging activity, the inhibitory effect of this compound is significantly amplified. The synergistic effect of this compound and alkylating agents results in a substantial increase in cytotoxic DNA lesions, ultimately triggering cell cycle arrest and apoptosis.[1][2]
Quantitative Data on this compound Activity
The potency and efficacy of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Condition | Reference |
| IC50 (this compound) | 2 µM | Purified APE1 enzyme | [1] |
| IC50 (Compound 3) | Single-digit µM | Purified APE1 enzyme | [1] |
Note: this compound is also referred to as "Compound 3" in some literature.
Table 1: Inhibitory Concentration of this compound
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of APE1 inhibitors. The following sections provide outlines for key experiments used to characterize the effects of this compound.
AP Site Incision Assay
This assay directly measures the inhibition of APE1's endonuclease activity.
Materials:
-
Purified recombinant APE1 protein
-
Fluorescently labeled oligonucleotide substrate containing a single AP site (e.g., a tetrahydrofuran (THF) moiety)
-
This compound
-
Reaction buffer (e.g., 50 mM HEPES, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Fluorescence imager
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, the fluorescently labeled AP-site oligonucleotide, and varying concentrations of this compound.
-
Initiate the reaction by adding purified APE1 protein.
-
Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding a formamide-containing loading buffer and heating to 95°C.
-
Separate the cleaved and uncleaved DNA fragments using denaturing PAGE.
-
Visualize the DNA fragments using a fluorescence imager and quantify the percentage of cleaved product to determine the extent of inhibition.
Cell Viability Assay (in combination with Alkylating Agents)
This assay assesses the ability of this compound to sensitize cancer cells to the cytotoxic effects of DNA alkylating agents.
Materials:
-
Cancer cell line of interest (e.g., glioblastoma cell line SF767)
-
Cell culture medium and supplements
-
This compound
-
Alkylating agent (e.g., temozolomide or MMS)
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Plate reader
Protocol:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a dilution series of the alkylating agent in the presence or absence of a fixed concentration of this compound. Include appropriate vehicle controls.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 values.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is used to quantify DNA strand breaks in individual cells, providing a measure of the DNA damage induced by treatment with this compound and an alkylating agent.
Materials:
-
Cancer cell line
-
This compound
-
Alkylating agent (e.g., MMS)
-
Microscope slides pre-coated with agarose
-
Low melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate software for image analysis
Protocol:
-
Treat the cells with the desired concentrations of this compound and/or the alkylating agent for a specified duration.
-
Harvest the cells and embed them in low melting point agarose on a pre-coated microscope slide.
-
Lyse the cells by immersing the slides in lysis solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Denature the DNA by placing the slides in an alkaline electrophoresis buffer.
-
Perform electrophoresis under alkaline conditions. The negatively charged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralize and stain the DNA.
-
Visualize the comets using a fluorescence microscope and capture images.
-
Analyze the images using specialized software to quantify the extent of DNA damage, typically measured as the "tail moment" (the product of the tail length and the fraction of DNA in the tail).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in DNA repair and the experimental approaches to study them is essential for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate these concepts.
Caption: The Base Excision Repair pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing the efficacy of this compound.
Caption: The logical relationship of this compound's mechanism leading to cell death.
Conclusion
This compound is a potent inhibitor of the APE1 endonuclease, a key enzyme in the base excision repair pathway. By blocking the repair of AP sites, this compound effectively sensitizes cancer cells to the cytotoxic effects of DNA alkylating agents. This technical guide provides a foundational understanding of this compound's mechanism of action, quantitative activity, and the experimental protocols required for its evaluation. The continued investigation of APE1 inhibitors like this compound holds significant promise for the development of novel and effective cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. APE1/REF-1 down-regulation enhances the cytotoxic effects of temozolomide in a resistant glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel small-molecule inhibitor of apurinic/apyrimidinic endonuclease 1 blocks proliferation and reduces viability of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Silent Switch: A Technical Guide to the Redox-Independent Inhibition of APE1 by APE1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in the base excision repair (BER) pathway, has emerged as a key therapeutic target in oncology. While its roles in DNA repair and redox signaling are well-documented, a growing body of evidence highlights its significant redox-independent functions, including transcriptional regulation and protein-protein interactions. APE1-IN-1 is recognized as a potent inhibitor of APE1's endonuclease activity. This technical guide delves into the established mechanisms of APE1 and explores the potential for this compound to exert its influence through redox-independent pathways. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and conceptual frameworks necessary to investigate this nuanced mechanism of inhibition.
Introduction to APE1: Beyond DNA Repair and Redox Signaling
APE1 is a multifunctional protein essential for cellular homeostasis. Its canonical functions include:
-
DNA Repair: As a central component of the BER pathway, APE1 incises the phosphodiester backbone at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage[1].
-
Redox Signaling: APE1, also known as Redox Effector Factor-1 (Ref-1), modulates the activity of numerous transcription factors, such as AP-1, NF-κB, HIF-1α, and p53, by maintaining their cysteine residues in a reduced, active state[2][3]. This function is critical in cellular responses to oxidative stress.
Recent research has unveiled a third, equally important facet of APE1's functionality:
-
Redox-Independent Regulation: APE1 participates in the regulation of gene expression through mechanisms that are independent of its redox activity. This includes acting as a transcriptional co-activator or co-repressor and engaging in critical protein-protein interactions[4][5][6]. A key example is its interaction with Nucleophosmin (NPM1), which modulates APE1's subcellular localization and endonuclease activity[4][7][8].
This compound: An Endonuclease-Targeted Inhibitor with Broader Implications
This compound has been identified as a potent inhibitor of the AP endonuclease activity of APE1. Its primary mechanism is understood to be the direct suppression of APE1's DNA repair function, leading to an accumulation of cytotoxic AP sites in cancer cells.
While direct evidence detailing the specific redox-independent inhibitory mechanisms of this compound is still emerging, its action as an endonuclease inhibitor provides a foundation for exploring its potential impact on the non-canonical functions of APE1. By binding to the endonuclease domain, this compound may induce conformational changes that allosterically affect distant sites responsible for protein-protein interactions and transcriptional regulation.
Quantitative Data for APE1 Inhibitors
The following table summarizes key quantitative data for this compound and other relevant APE1 inhibitors to provide a comparative landscape.
| Inhibitor | Target Function | IC50 Value | Assay Type | Reference |
| This compound | Endonuclease | 2 µM | qHTS Assay | [9] |
| Endonuclease | 12 µM | Radiotracer Incision Assay | [9] | |
| E3330 | Redox | 20 µM | EMSA (AP-1 DNA binding) | [10] |
| Redox | 55 µM | Cell-based Transactivation (NF-κB) | [10] | |
| C10 | Redox | 17.0 µM | EMSA (AP-1 DNA binding) | [10] |
| E3330-amide | Redox | 8.5 µM | EMSA (AP-1 DNA binding) | [10] |
| Redox | 7 µM | Cell-based Transactivation (NF-κB) | [10] |
Visualizing APE1 Signaling and Inhibition
APE1's Multifunctional Signaling Hub
Caption: Multifaceted roles of APE1 in the nucleus.
Proposed Mechanism of Redox-Independent Inhibition by this compound
Caption: this compound's potential dual inhibitory mechanism.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay to Quantify this compound Binding
This assay measures the binding affinity of this compound to APE1 by detecting changes in the polarization of fluorescently labeled DNA upon protein binding.
Materials:
-
Purified recombinant human APE1 protein
-
This compound
-
Fluorescently labeled DNA substrate containing a single AP site (e.g., 5'-FAM-labeled oligonucleotide)
-
Unlabeled complementary oligonucleotide
-
FP buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 0.1 mg/mL BSA
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare DNA Substrate: Anneal the FAM-labeled oligonucleotide with the unlabeled complementary strand to create a double-stranded DNA substrate with a central AP site.
-
Serial Dilution of this compound: Prepare a serial dilution of this compound in FP buffer.
-
Reaction Setup: In each well of the 384-well plate, add:
-
5 µL of FP buffer
-
5 µL of FAM-labeled DNA substrate (final concentration ~5 nM)
-
5 µL of purified APE1 (final concentration ~10 nM)
-
5 µL of this compound dilution or vehicle (DMSO) control
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure fluorescence polarization on a plate reader.
-
Data Analysis: Plot the change in fluorescence polarization against the log of the this compound concentration. Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA assesses the binding of this compound to APE1 in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding[11][12][13][14][15].
Materials:
-
Cancer cell line of interest (e.g., HeLa, Panc-1)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Phosphate-buffered saline (PBS)
-
Thermal cycler or heating block
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Primary antibody against APE1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound at various concentrations or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours).
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS.
-
Heat Shock: Aliquot cell suspensions into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction). Determine protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-APE1 antibody.
-
Data Analysis: Quantify the band intensities of soluble APE1 at each temperature. Plot the percentage of soluble APE1 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Co-Immunoprecipitation (Co-IP) to Assess APE1-NPM1 Interaction
This assay can determine if this compound disrupts the interaction between APE1 and its binding partners, such as NPM1.
Materials:
-
Cancer cell line expressing both APE1 and NPM1
-
This compound
-
Co-IP lysis buffer
-
Antibody against APE1 or NPM1 for immunoprecipitation
-
Protein A/G agarose beads
-
Antibodies against APE1 and NPM1 for Western blotting
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle. Lyse the cells in Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-APE1) overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the bound proteins from the beads. Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both APE1 and the potential interacting partner (e.g., NPM1).
-
Data Analysis: A decrease in the amount of co-immunoprecipitated NPM1 in the this compound treated sample compared to the control would suggest that the inhibitor disrupts the APE1-NPM1 interaction.
Conclusion and Future Directions
This compound is a valuable tool for probing the endonuclease function of APE1. However, the full spectrum of its inhibitory mechanisms, particularly concerning the redox-independent functions of APE1, remains an active area of investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to explore these non-canonical inhibitory pathways. A deeper understanding of how this compound and similar molecules modulate the diverse functions of APE1 will be instrumental in the development of more targeted and effective cancer therapies. Future studies should focus on elucidating the precise structural and allosteric changes induced by this compound binding and their downstream consequences on APE1's interactome and its role in transcriptional regulation.
References
- 1. APE1/Ref-1 Role in Inflammation and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apurinic/Apyrimidinic Endonuclease 1 Upregulation Reduces Oxidative DNA Damage and Protects Hippocampal Neurons from Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APE1/Ref-1 interacts with NPM1 within nucleoli and plays a role in the rRNA quality control process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chemical Inhibition of Apurinic-Apyrimidinic Endonuclease 1 Redox and DNA Repair Functions Affects the Inflammatory Response via Different but Overlapping Mechanisms [frontiersin.org]
- 7. Inhibitors of the apurinic/apyrimidinic endonuclease 1 (APE1)/nucleophosmin (NPM1) interaction that display anti-tumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. APE1/Ref-1 Interacts with NPM1 within Nucleoli and Plays a Role in the rRNA Quality Control Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An APE1 inhibitor reveals critical roles of the redox function of APE1 in KSHV replication and pathogenic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
APE1-IN-1: A Technical Guide to its Impact on Genomic Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical enzyme in the maintenance of genomic integrity.[1][2][3] It plays a central role in the base excision repair (BER) pathway, which is responsible for correcting single-base DNA lesions arising from oxidative damage, alkylation, and deamination.[1][4] APE1's primary function in BER is to incise the phosphodiester backbone at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage.[1][2][5] This action creates a 3'-hydroxyl and a 5'-deoxyribose phosphate terminus, preparing the DNA for subsequent repair by other BER enzymes.[6][7]
Beyond its role in DNA repair, APE1 also functions as a redox co-activator for numerous transcription factors involved in cancer promotion and progression, such as AP-1, NF-κB, HIF-1α, and p53.[2][3][8] Given its dual roles in promoting cell survival and proliferation, APE1 has emerged as a promising therapeutic target in oncology.[2][9] Inhibition of APE1's endonuclease activity can lead to an accumulation of unrepaired AP sites, ultimately triggering cell death, and can sensitize cancer cells to DNA-damaging chemotherapeutic agents.[1]
This technical guide focuses on a specific and potent inhibitor of APE1, designated as APE1-IN-1 (also referred to as compound 3), and its impact on genomic stability.[2][10][11]
This compound: Quantitative Data Summary
This compound is a cell-permeable and competitive inhibitor of APE1's endonuclease activity.[10] It has been shown to effectively inhibit the enzyme both in purified systems and in cellular contexts, and to potentiate the cytotoxic effects of alkylating agents.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Enzymatic Inhibition | IC50 (qHTS assay) | 2 µM | Purified APE1 enzyme | [10][11][12] |
| IC50 (Radiotracer Incision Assay) | 12 µM | Purified APE1 enzyme | [10][11][12] | |
| Cellular Activity | Inhibition of AP site incision | Dose-dependent | HeLa whole cell extract | [10][11] |
| Cytotoxicity (50% reduction in viability) | ~15 µM | HeLa cells | [10][11] | |
| Synergistic Effects | Optimal synergy with Methyl Methanesulfonate (MMS, 0.4 mM) | ~5 µM | HeLa cells | [10][11] |
| Optimal synergy with Temozolomide (TMZ, 1 mM) | ~10 µM | HeLa cells | [10][11] | |
| Pharmacokinetics | Brain/Plasma (B/P) Ratio | 21 | CD1 mice (30 mg/kg, IP) | [10][11] |
Signaling Pathways and Mechanisms of Action
The inhibition of APE1 by this compound disrupts the BER pathway, leading to an accumulation of cytotoxic AP sites. This disruption of DNA repair is the primary mechanism by which this compound impacts genomic stability and enhances the efficacy of DNA-damaging agents.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Quantitative High-Throughput Screening (qHTS) for APE1 Endonuclease Inhibitors
This assay is designed to identify and quantify the inhibitory activity of compounds against the purified APE1 enzyme in a high-throughput format.
Methodology:
-
Compound Plating: this compound and other test compounds are serially diluted and dispensed into 1536-well plates.
-
Enzyme Addition: Purified human APE1 enzyme is added to each well containing the compounds.
-
Pre-incubation: The plates are incubated to allow for the binding of the inhibitors to the APE1 enzyme.
-
Substrate Addition: A fluorescently labeled oligonucleotide substrate containing a single AP site is added to initiate the enzymatic reaction.
-
Reaction Incubation: The reaction is allowed to proceed for a defined period.
-
Fluorescence Reading: The fluorescence intensity is measured. Cleavage of the substrate by APE1 separates a fluorophore from a quencher, resulting in an increase in fluorescence.
-
Data Analysis: The fluorescence data is normalized and analyzed to determine the concentration at which each compound inhibits 50% of the APE1 activity (IC50).
Radiotracer Incision Assay
This assay provides a direct measure of APE1's endonuclease activity by monitoring the cleavage of a radiolabeled DNA substrate.
Methodology:
-
Substrate Preparation: A double-stranded DNA oligonucleotide containing a single, site-specific AP site is 5'-end labeled with 32P.
-
Reaction Mixture: The radiolabeled substrate is incubated with purified APE1 enzyme in the presence or absence of this compound at various concentrations.
-
Reaction Incubation: The reaction is carried out at 37°C for a specified time.
-
Reaction Termination: The reaction is stopped by the addition of a loading buffer containing formamide and denaturing agents.
-
Gel Electrophoresis: The reaction products are resolved on a denaturing polyacrylamide gel.
-
Visualization and Quantification: The gel is exposed to a phosphor screen, and the bands corresponding to the intact substrate and the cleaved product are visualized and quantified. The percentage of substrate cleavage is calculated to determine the inhibitory effect of this compound.
Cell Viability and Potentiation Assays
These assays assess the cytotoxic effects of this compound alone and in combination with DNA damaging agents.
Methodology:
-
Cell Seeding: HeLa cells (or other relevant cancer cell lines) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a dose range of this compound alone, a DNA damaging agent (e.g., MMS or TMZ) alone, or a combination of both.
-
Incubation: The cells are incubated for a period of 24 to 72 hours.
-
Viability Assessment: A cell viability reagent, such as CellTiter-Glo®, is added to the wells. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Signal Detection: Luminescence is measured using a plate reader.
-
Data Analysis: The luminescence readings are normalized to untreated control cells to determine the percentage of cell viability for each treatment condition. This data is used to assess the cytotoxic effect of this compound and its ability to potentiate the effects of DNA damaging agents.
Conclusion
This compound is a valuable research tool for investigating the role of APE1 in genomic stability and for exploring the therapeutic potential of APE1 inhibition. Its ability to penetrate the blood-brain barrier further enhances its potential for in vivo studies. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working to understand and target the critical functions of APE1 in cancer and other diseases. Further research into the off-target effects and the development of even more potent and selective APE1 inhibitors will continue to be an important area of investigation.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Synthesis, Biological Evaluation and Structure-Activity Relationships of a Novel Class of Apurinic/Apyrimidinic Endonuclease 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Apurinic/Apyrimidinic Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APE1/Ref-1 as an emerging therapeutic target for various human diseases: phytochemical modulation of its functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Preliminary Studies on the Therapeutic Potential of APE1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data and therapeutic potential of APE1-IN-1, a novel small-molecule inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1). APE1 is a critical enzyme in the DNA base excision repair (BER) pathway and a key regulator of gene expression through its redox signaling function.[1][2][3][4][5][6][7] Its dual roles in promoting cancer cell survival and resistance to therapy make it a compelling target for oncological drug development.[4][5][8][9] This document summarizes the key quantitative findings, detailed experimental methodologies, and associated signaling pathways related to the preliminary evaluation of this compound.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data obtained from these preliminary investigations.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (AP Endonuclease Activity) | - | < 10 µM | [1] |
| ED₅₀ (Cell Growth Inhibition) | Pancreatic Cancer (PaCa-2) | 135 µM | [10] |
| Pancreatic Cancer (Panc-1) | 87 µM | [10] | |
| Potentiation of Cytotoxicity | Glioblastoma (SF767) with Temozolomide | Significant | [1] |
| Glioblastoma (SF767) with MMS | Significant | [1] |
Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Model
| Treatment Group | Tumor Growth Inhibition | Reference |
| This compound | Significant reduction in tumor volume | [10] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the procedures used to evaluate the therapeutic potential of this compound.
AP Endonuclease Activity Assay (In Vitro)
This assay measures the ability of this compound to inhibit the endonuclease activity of purified APE1 protein.
Materials:
-
Purified recombinant human APE1 protein
-
Fluorescently-labeled DNA substrate containing an abasic site mimic (e.g., HEX-labeled)
-
This compound at various concentrations
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM MgCl₂, 2 mM DTT
-
Formamide
-
384-well plates
-
Plate reader for fluorescence detection
Procedure:
-
Prepare a reaction mix containing assay buffer, 25 nM of the HEX-labeled DNA substrate, and the desired concentrations of this compound in a total volume of 20 µl per well in a 384-well plate.
-
Initiate the reaction by adding 0.175 nM of purified APE1 protein to each well.
-
Incubate the reaction mixture at 37°C for 15 minutes.
-
Stop the reaction by adding 10 µl of formamide to each well.
-
Measure the fluorescence intensity using a plate reader to determine the extent of substrate cleavage.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.[1]
Cell Viability and Growth Inhibition Assay (Trypan Blue Exclusion)
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PaCa-2, Panc-1)
-
Complete cell culture medium
-
This compound at various concentrations
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
96-well plates
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 48 to 72 hours.[10]
-
Following treatment, detach the cells using trypsin and resuspend them in complete medium.
-
Mix an aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer or an automated cell counter.
-
Calculate the percentage of growth inhibition for each concentration of this compound compared to the vehicle-treated control to determine the ED₅₀ value.[10]
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins in response to this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-APE1, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells on ice using lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize the protein levels.[5]
Animal Xenograft Model for In Vivo Efficacy
This model is used to evaluate the anti-tumor activity of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Pancreatic cancer cells (e.g., PaCa-2)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of pancreatic cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined schedule and dosage.
-
Measure the tumor dimensions with calipers regularly throughout the study.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Compare the tumor growth rates between the this compound treated and vehicle control groups to determine the in vivo efficacy.[10]
Signaling Pathways and Mechanisms of Action
APE1 plays a dual role in cellular function, both of which are critical for cancer cell survival and are targeted by this compound.
Inhibition of the Base Excision Repair (BER) Pathway
APE1 is a key enzyme in the BER pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in the DNA that arise from spontaneous base loss or as intermediates in the repair of damaged bases.[1][5] By inhibiting the endonuclease activity of APE1, this compound leads to an accumulation of these toxic AP sites, ultimately resulting in DNA strand breaks and cell death, particularly in cancer cells that are often under high replicative and oxidative stress.
Caption: Inhibition of the APE1-mediated Base Excision Repair pathway by this compound.
Modulation of Redox Signaling
APE1 also functions as a redox effector factor (Ref-1), maintaining several transcription factors in a reduced, active state. These transcription factors, including NF-κB, AP-1, HIF-1α, and STAT3, are crucial for promoting cancer cell proliferation, survival, angiogenesis, and inflammation.[6][11][12] By inhibiting the redox function of APE1, this compound can downregulate the activity of these pro-tumorigenic signaling pathways.
Caption: this compound inhibits the redox signaling function of APE1 (Ref-1).
Experimental Workflow for Preclinical Evaluation
The overall workflow for the preclinical assessment of this compound involves a multi-step process from initial screening to in vivo validation.
Caption: Preclinical evaluation workflow for APE1 inhibitors.
References
- 1. Novel Small-Molecule Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 Blocks Proliferation and Reduces Viability of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of APE1/Ref-1 redox inhibition on pancreatic tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of the apurinic/apyrimidinic endonuclease 1 (APE1)/nucleophosmin (NPM1) interaction that display anti-tumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of the human AP-endonuclease (APE1/Ref-1) expression by the tumor suppressor p53 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of APE1/Ref-1 Redox Inhibition on Pancreatic Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. APE1/Ref-1 Role in Inflammation and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for APE1-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1) is a critical enzyme in the DNA base excision repair (BER) pathway, responsible for recognizing and cleaving apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage.[1] Beyond its role in DNA repair, APE1 also functions as a redox signaling factor, modulating the activity of various transcription factors.[1][2] Its dual functions make it a compelling target for therapeutic intervention, particularly in oncology, as cancer cells often rely on robust DNA repair mechanisms for survival.[1] APE1-IN-1 is a potent and blood-brain barrier-penetrant inhibitor of APE1, making it a valuable tool for studying the biological functions of APE1 and for developing novel anticancer therapies.[3] This document provides detailed protocols for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound.
Quantitative Data Summary
The inhibitory potency of this compound has been determined using various in vitro assay formats. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of an inhibitor. Below is a summary of reported IC50 values for this compound.
| Assay Type | System | IC50 Value |
| Quantitative High-Throughput Screening (qHTS) - Fluorescence-based | Purified APE1 Enzyme | 2 µM[3] |
| Radiotracer Incision Assay (RIA) | Purified APE1 Enzyme | 12 µM[3] |
| AP Site Incision Assay | HeLa and HEK293T Whole Cell Extracts | 600 nM[4] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated.
Experimental Protocols
Principle of the Fluorescence-Based Assay
This assay measures the endonuclease activity of APE1 using a synthetic DNA oligonucleotide probe. The probe is designed to contain a centrally located abasic site mimic, such as tetrahydrofuran (THF). It is dual-labeled with a fluorophore (e.g., FAM or TAMRA) on one end and a quencher (e.g., BHQ-1 or DABCYL) on the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). When APE1 cleaves the phosphodiester backbone at the 5' side of the abasic site, the fluorophore is separated from the quencher, leading to an increase in fluorescence intensity. The rate of this increase is directly proportional to the APE1 enzyme activity. This compound will inhibit this cleavage, resulting in a lower rate of fluorescence increase.
Materials and Reagents
-
APE1 Enzyme: Recombinant human APE1 protein.
-
This compound: Stock solution in DMSO.
-
Fluorescent DNA Substrate: A dual-labeled oligonucleotide containing an abasic site mimic (e.g., 5'-[FAM]-GAT GCT [THF] GCT GAT GCA T-[BHQ1]-3').
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA.
-
96-well or 384-well black plates: For fluorescence measurements.
-
Fluorescence plate reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore/quencher pair.
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a fresh dilution of APE1 enzyme in cold assay buffer to the desired working concentration (e.g., 1-5 nM). Keep on ice.
-
Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 0.1 nM to 100 µM to generate a full dose-response curve. Include a DMSO control.
-
Dilute the fluorescent DNA substrate to the working concentration (e.g., 50-100 nM) in assay buffer.
-
-
Reaction Setup:
-
In a 96-well black plate, add 20 µL of the this compound serial dilutions or DMSO control to the appropriate wells.
-
Add 20 µL of the diluted APE1 enzyme solution to each well.
-
Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Reaction:
-
To start the reaction, add 10 µL of the diluted fluorescent DNA substrate to each well. The final reaction volume will be 50 µL.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically every 60 seconds for 15-30 minutes. Use the appropriate excitation and emission wavelengths for your fluorophore (e.g., for FAM, excitation at 485 nm and emission at 520 nm).
-
Data Analysis
-
Calculate Initial Reaction Velocities:
-
For each well, plot the fluorescence intensity as a function of time.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.
-
-
Determine Percent Inhibition:
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_DMSO)) where V₀_inhibitor is the initial velocity in the presence of the inhibitor and V₀_DMSO is the initial velocity of the DMSO control (representing 0% inhibition).
-
-
Calculate IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This application note provides a comprehensive guide for the in vitro evaluation of this compound. The detailed protocol for the fluorescence-based assay allows for the accurate determination of the inhibitor's potency. The provided diagrams and quantitative data summary serve as valuable resources for researchers in the fields of cancer biology, DNA repair, and drug discovery. Adherence to this protocol will enable reproducible and reliable characterization of APE1 inhibitors.
References
Application Notes and Protocols for APE1-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical multifunctional protein involved in cellular homeostasis. It plays a central role in the base excision repair (BER) pathway, which corrects DNA damage from oxidation and alkylation.[1][2] Additionally, APE1 functions as a redox signaling protein, modulating the activity of numerous transcription factors crucial for cell survival, proliferation, and inflammatory responses, such as NF-κB, AP-1, HIF-1α, and STAT3.[3][4][5]
APE1-IN-1 is a potent, cell-permeable inhibitor of the APE1 endonuclease activity.[1] By blocking the repair of apurinic/apyrimidinic (AP) sites in DNA, this compound can lead to an accumulation of DNA damage, ultimately triggering cell death.[1] This mechanism makes this compound a valuable tool for studying the cellular functions of APE1 and a potential therapeutic agent, particularly in oncology. It has been shown to potentiate the cytotoxic effects of DNA-damaging agents like temozolomide and methyl methanesulfonate (MMS).[6][7]
These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its effects on cell viability, apoptosis, and its synergistic potential with other therapeutic agents.
Data Presentation
Quantitative Data for APE1 Inhibitors
The following tables summarize the inhibitory concentrations of various APE1 inhibitors in different assays and cell lines.
| Inhibitor | Assay Type | IC50 (µM) | Cell Line/System | Reference |
| This compound | qHTS Assay | 2 | - | MedChemExpress Datasheet |
| This compound | Radiotracer Incision Assay | 12 | - | MedChemExpress Datasheet |
| Inhibitor-1 | APE1 Inhibition | 11.6 | - | [6] |
| Inhibitor-2 | APE1 Inhibition | 4 | - | [6] |
| Myricetin | APE1 Inhibition | 0.32 | - | [6] |
| AR03 | Whole Cell Extract AP Endonuclease Assay | 2.1 | SF767 Glioblastoma | [7] |
| AJAY-4 | APE1 Endonuclease Activity | 0.12 (Ki) | - | [8] |
| Inhibitor | Cell Line | Assay Type | GI50/IC50 (µM) | Reference |
| This compound | HeLa | Cell Viability | ~15 | MedChemExpress Datasheet |
| AJAY-4 | NCI-60 Panel (average) | Growth Inhibition | 4.4 ± 2.6 | [8] |
| AJAY-4 | T98G Glioma | Growth Inhibition | < 1 | [8] |
| Compound 1 | Various Cancer Cell Lines | Cytotoxicity | 10 - 50 | [9] |
| Compound 2 | Various Cancer Cell Lines | Cytotoxicity | 10 - 50 | [9] |
Signaling Pathways and Experimental Workflows
APE1's Dual Roles in DNA Repair and Redox Signaling
Caption: Dual functions of APE1 in DNA repair and redox signaling, and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: General workflow for determining the cytotoxic effects of this compound on cultured cells.
Workflow for Synergy Study with this compound and Temozolomide
Caption: Experimental workflow to evaluate the synergistic effects of this compound and Temozolomide.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium
Stock Solution (10 mM):
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Aseptically add the appropriate volume of DMSO to the vial to achieve a 10 mM stock solution. For example, for 1 mg of this compound (Molecular Weight: 354.4 g/mol ), add 282.2 µL of DMSO.
-
Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or -80°C for up to six months.[1]
Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentrations using complete cell culture medium. It is recommended to prepare fresh working solutions for each experiment.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, SKOV-3x, T98G)
-
96-well clear-bottom cell culture plates
-
This compound working solutions
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Trypsinize and count the cells. Seed 2,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound working solutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). A 24-hour incubation has been shown to be effective for HeLa cells with this compound.[1]
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
6-well cell culture plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed 2.5 x 10^5 cells per well in 6-well plates and allow them to attach overnight.[10]
-
Treat the cells with this compound at concentrations around the determined IC50 value and a vehicle control.
-
Incubate for 24-48 hours.
-
Harvest the cells by trypsinization, including any floating cells from the supernatant.
-
Wash the cells twice with ice-cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Synergy Study with Temozolomide
This protocol assesses the synergistic cytotoxic effect of this compound in combination with the alkylating agent temozolomide (TMZ).[11][12]
Materials:
-
96-well plates
-
This compound and Temozolomide working solutions
-
MTS reagent
-
CompuSyn software or similar for synergy analysis
Procedure:
-
Seed cells in 96-well plates as described in Protocol 1.
-
Prepare a matrix of drug concentrations. This should include a range of concentrations for this compound and TMZ, both individually and in combination at constant ratios.
-
Treat the cells with the single agents and the combinations. Include a vehicle control.
-
Incubate for 48-72 hours.
-
Perform an MTS assay to determine cell viability as described in Protocol 1.
-
Analyze the data using the Chou-Talalay method with CompuSyn software to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Conclusion
This compound is a valuable research tool for investigating the roles of APE1 in DNA repair and redox signaling. The protocols outlined in these application notes provide a framework for characterizing the cellular effects of this compound and exploring its potential as a sensitizing agent in cancer therapy. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibitors of the apurinic/apyrimidinic endonuclease 1 (APE1)/nucleophosmin (NPM1) interaction that display anti-tumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | APE1/Ref-1 Role in Inflammation and Immune Response [frontiersin.org]
- 5. The Many Functions of APE1/Ref-1: Not Only a DNA Repair Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic lethal targeting of DNA double strand break repair deficient cells by human apurinic/apyrimidinic endonuclease (APE1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Design and activity of AP endonuclease-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Knockdown of the DNA repair and redox signaling protein Ape1/Ref-1 blocks ovarian cancer cell and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. APE1/REF-1 down-regulation enhances the cytotoxic effects of temozolomide in a resistant glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for APE1 Inhibition in Animal Models
Application Notes
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox factor-1 (Ref-1), is a critical enzyme in the DNA base excision repair (BER) pathway and a key regulator of gene expression through its redox signaling function.[1] Its dual functions make it a compelling target in various diseases, including cancer and inflammatory conditions. Small molecule inhibitors targeting APE1's functions are valuable tools for preclinical research.
APX3330 is a first-in-class, orally available small molecule that selectively inhibits the redox signaling function of APE1/Ref-1.[2] This inhibition leads to the downstream suppression of transcription factors involved in angiogenesis and inflammation, such as HIF-1α, NF-κB, and STAT3.[3][4] Preclinical studies in various animal models have demonstrated the therapeutic potential of APX3330 in oncology and ophthalmology.[3][5][6]
Key Applications in Animal Models:
-
Oncology: APX3330 has been shown to reduce tumor growth and metastasis in pancreatic cancer models, both as a single agent and in combination with standard chemotherapy like gemcitabine.[3][4][6]
-
Inflammatory Bowel Disease (IBD): In a mouse model of spontaneous chronic colitis, APX3330 treatment alleviated disease severity, reduced immune cell infiltration, and protected enteric neurons.
-
Ocular Diseases: Oral administration of APX3330 has been effective in reducing lesion size in a mouse model of laser-induced choroidal neovascularization (L-CNV), a model for wet age-related macular degeneration.[5]
Quantitative Data Summary
The following tables summarize the dosage and administration of APX3330 in various animal models as reported in preclinical studies.
| Animal Model | Compound | Dosage | Administration Route | Frequency | Duration | Key Findings |
| Pancreatic Cancer (Mouse) | APX3330 | Not Specified | Not Specified | Not Specified | 63 days | In combination with gemcitabine, significantly decreased tumor volume compared to single agents.[3][4] |
| Choroidal Neovascularization (Mouse) | APX2009 | Not Specified | Intraperitoneal | Not Specified | Not Specified | Significantly decreased lesion volume by 4-fold compared to vehicle. |
| Choroidal Neovascularization (Mouse) | APX3330 | 25 or 50 mg/kg | Oral Gavage | Twice Daily | 14 days | Reduced the size of L-CNV lesions by over 50% at both doses.[5] |
| Spontaneous Chronic Colitis (Winnie Mouse) | APX3330 | Not Specified | Intraperitoneal | Twice Daily | 2 weeks | Improved disease severity, reduced immune cell infiltration, and provided neuroprotective effects. |
Experimental Protocols
Pancreatic Cancer Xenograft Model
This protocol describes the use of APX3330 in a murine pancreatic cancer xenograft model.
Materials:
-
Athymic nude mice
-
Pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1)
-
Matrigel
-
APX3330
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Gemcitabine
-
Calipers
-
Standard animal housing and monitoring equipment
Procedure:
-
Cell Culture: Culture pancreatic cancer cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of pancreatic cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, APX3330, Gemcitabine, APX3330 + Gemcitabine).
-
Drug Administration:
-
Administer APX3330 via oral gavage or intraperitoneal injection at the desired dose and schedule.
-
Administer Gemcitabine according to established protocols (e.g., intraperitoneal injection).
-
-
Monitoring: Monitor tumor volume, body weight, and overall animal health throughout the study.
-
Endpoint: At the end of the study (e.g., 63 days or when tumors reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[3][4]
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol outlines the induction of acute colitis using DSS and treatment with an APE1 inhibitor.
Materials:
-
C57BL/6 mice
-
Dextran Sulfate Sodium (DSS)
-
APE1 Inhibitor (e.g., APX3330)
-
Vehicle
-
Standard animal housing with access to water and food
-
Scoring system for disease activity index (DAI)
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week.
-
Induction of Acute Colitis: Administer 2.5% - 5% (w/v) DSS in the drinking water for 5-7 consecutive days.[7][8] A control group receives regular drinking water.
-
Treatment:
-
Administer the APE1 inhibitor or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) daily, starting from the first day of DSS administration.
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
-
Endpoint: At the end of the treatment period (e.g., day 7), euthanize the mice.
-
Analysis:
-
Measure the length of the colon.
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and tissue damage.
-
Collect tissue for biomarker analysis (e.g., myeloperoxidase assay for neutrophil infiltration, cytokine profiling).
-
Visualizations
Caption: APE1's dual roles in DNA repair and redox signaling.
Caption: Workflow for DSS-induced colitis model and APE1 inhibitor treatment.
References
APE1-IN-1: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in DNA. These sites are common forms of DNA damage that arise from spontaneous base loss or as intermediates in the removal of damaged bases by DNA glycosylases. Beyond its role in DNA repair, APE1 also functions as a redox signaling protein, modulating the activity of various transcription factors involved in cancer progression and inflammation. APE1-IN-1 is a small molecule inhibitor of APE1's endonuclease activity. By blocking this key function, this compound can prevent the repair of AP sites, leading to an accumulation of DNA damage and potentiation of the cytotoxic effects of DNA-damaging agents. This makes it a valuable tool for cancer research and a potential therapeutic agent.
These application notes provide detailed information on the solubility and stability of this compound, along with comprehensive protocols for its use in key cellular and in vivo experiments.
This compound: Solubility and Stability
Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results. The following tables summarize the solubility of this compound in various solvents and recommended storage conditions.
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥ 26.92 mg/mL (72.5 mM) | Gentle warming and sonication may be required for complete dissolution. |
| Ethanol | Insoluble | Not a suitable solvent. |
| Water | Insoluble | Not a suitable solvent. |
Table 1: Solubility of this compound in common laboratory solvents.
In Vivo Formulation Solubility
| Solvent System | Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL | Results in a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 1 mg/mL | Results in a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL | Results in a clear solution. |
Table 2: Solubility of this compound in solvent systems suitable for in vivo administration.
Stability and Storage
| Condition | Duration | Notes |
| Solid Powder (-20°C) | 2 years | |
| Solid Powder (-80°C) | 2 years | |
| DMSO Stock Solution (-20°C) | 1 month | |
| DMSO Stock Solution (-80°C) | 6 months |
Table 3: Recommended storage conditions for this compound.
Signaling Pathway
APE1 is a central enzyme in the Base Excision Repair (BER) pathway, a critical process for maintaining genomic integrity. The following diagram illustrates the key steps of the BER pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder. The molecular weight of this compound is approximately 371.5 g/mol . For 1 mL of a 10 mM stock solution, you will need 3.715 mg.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: In Vitro Cytotoxicity Potentiation Assay with Temozolomide (TMZ)
This protocol outlines a method to assess the ability of this compound to enhance the cytotoxic effects of the DNA alkylating agent Temozolomide (TMZ) in cancer cells. A clonogenic survival assay is a robust method for this purpose.
Materials:
-
Cancer cell line of interest (e.g., glioblastoma cell line T98G)
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Temozolomide (TMZ)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Perform a cell count and determine the appropriate seeding density. This needs to be optimized for each cell line to ensure the formation of distinct colonies (typically 200-1000 cells per well of a 6-well plate).
-
Seed the cells in 6-well plates and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound and TMZ in complete medium. A typical concentration range for this compound is 1-10 µM, and for TMZ, it will depend on the cell line's sensitivity.
-
Aspirate the medium from the wells and add the medium containing the drugs. Include the following treatment groups (in triplicate):
-
Vehicle control (DMSO)
-
This compound alone
-
TMZ alone
-
This compound in combination with TMZ
-
-
Incubate the cells for the desired treatment duration (e.g., 24-72 hours).
-
-
Colony Formation:
-
After the treatment period, aspirate the drug-containing medium, wash the cells once with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form. Monitor the plates and change the medium every 2-3 days.
-
-
Staining and Counting:
-
Once colonies are visible (at least 50 cells per colony), aspirate the medium and wash the wells with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.
-
Aspirate the methanol and add 1 mL of 0.5% crystal violet solution to each well. Incubate for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).
-
Plot the surviving fraction as a function of drug concentration to generate survival curves.
-
Protocol 3: In Vivo Xenograft Study in Mice
This protocol provides a general framework for evaluating the efficacy of this compound in combination with a DNA-damaging agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cells for xenograft implantation
-
Matrigel (optional)
-
This compound
-
DNA-damaging agent (e.g., Temozolomide)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Vehicle for DNA-damaging agent
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Xenograft Implantation:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, can improve tumor take rate).
-
Inject the cell suspension (typically 1-5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment Initiation:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Vehicle control
-
This compound alone
-
DNA-damaging agent alone
-
This compound in combination with the DNA-damaging agent
-
-
-
Drug Administration:
-
Prepare fresh formulations of this compound and the DNA-damaging agent on each day of treatment.
-
Administer the drugs via the appropriate route (e.g., intraperitoneal injection, oral gavage). The dosing schedule will need to be optimized but a common schedule is daily or every other day for a set period (e.g., 2-4 weeks).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the mice.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or at a set time point.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as an additional endpoint.
-
Tumor tissue can be collected for further analysis (e.g., histology, western blotting, immunohistochemistry).
-
Plot tumor growth curves for each treatment group to assess efficacy.
-
Conclusion
This compound is a valuable research tool for investigating the role of APE1 in DNA repair and for exploring strategies to sensitize cancer cells to DNA-damaging agents. The provided solubility, stability, and protocol information should serve as a comprehensive guide for researchers. It is important to note that specific parameters such as cell seeding densities, drug concentrations, and treatment times may need to be optimized for different cell lines and experimental systems. Careful adherence to these protocols and appropriate optimization will ensure the generation of reliable and reproducible data.
APE1-IN-1: Application Notes and Protocols for Investigating Radiosensitization in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical enzyme in the DNA base excision repair (BER) pathway. It is responsible for repairing apurinic/apyrimidinic (AP) sites in DNA, which are common lesions arising from spontaneous DNA decay and damage induced by reactive oxygen species and alkylating agents. Beyond its role in DNA repair, APE1 also functions as a redox signaling protein, modulating the activity of various transcription factors involved in cancer cell proliferation, survival, and inflammation, such as p53, NF-κB, and HIF-1α.
In many cancers, APE1 is overexpressed, which is associated with resistance to chemotherapy and radiotherapy. The inhibition of APE1 is therefore a promising strategy to enhance the efficacy of cancer treatments that induce DNA damage, including radiation therapy. APE1-IN-1 is a potent, blood-brain barrier penetrant inhibitor of APE1's endonuclease activity. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study radiosensitization in tumor cells. While direct radiosensitization data for this compound is emerging, its proven ability to potentiate the cytotoxicity of other DNA damaging agents provides a strong rationale for its investigation in combination with radiotherapy.
Product Information
| Product Name | This compound |
| Synonyms | Compound 3 |
| Mechanism of Action | Inhibitor of the endonuclease activity of APE1.[1] |
| Target | Apurinic/apyrimidinic (AP) endonuclease 1 (APE1) |
| IC50 | 2 µM (in a quantitative high-throughput screening assay)[1] |
| Molecular Formula | C₁₉H₁₈N₄O₂S |
| Molecular Weight | 366.44 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. |
Quantitative Data
The following table summarizes the available quantitative data for this compound. Note that the potentiation data is for chemotherapeutic agents, but a similar synergistic effect is hypothesized with ionizing radiation due to the shared mechanism of inducing DNA damage.
| Assay Type | Cell Line | This compound Concentration | Combined Agent | Observation | Reference |
| AP site incision assay | HeLa whole cell extract | 0, 1, 3, 10, 30, or 100 µM | - | Dose-dependent inhibition of AP site incision. | [1] |
| Cytotoxicity Assay | HeLa | 5-30 µM (24h) | - | 50% reduction in cell viability at ~15 µM. | [1] |
| Synergy Assay | HeLa | ~5 µM | Methyl methanesulfonate (0.4 mM) | Greatly potentiated cytotoxic activity. | [1] |
| Synergy Assay | HeLa | ~10 µM | Temozolomide (1 mM) | Greatly potentiated cytotoxic activity. | [1] |
| Pharmacokinetics | CD1 mice | 30 mpk (IP, single dosage) | - | Readily crossed the blood-brain barrier (B/P ratio of 21). | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by APE1 inhibition and a general experimental workflow for studying radiosensitization.
Caption: APE1's role in the Base Excision Repair pathway and its inhibition by this compound.
Caption: Experimental workflow for studying this compound mediated radiosensitization.
Experimental Protocols
The following are detailed protocols for key experiments to assess the radiosensitizing effects of this compound.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
Materials:
-
Tumor cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Ionizing radiation source (e.g., X-ray irradiator)
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed a calculated number of cells into 6-well plates. The number of cells will depend on the expected survival fraction for each treatment condition (typically ranging from 200 to 5000 cells per well).
-
Allow cells to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Treatment:
-
Prepare fresh dilutions of this compound in complete culture medium.
-
Aspirate the medium from the wells and add the medium containing the desired concentration of this compound or vehicle control.
-
Incubate for a predetermined time (e.g., 2-4 hours) prior to irradiation.
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, wash the cells twice with PBS and replace with fresh, drug-free complete culture medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, or until colonies in the control wells contain at least 50 cells.
-
-
Staining and Counting:
-
Aspirate the medium and wash the wells once with PBS.
-
Fix the colonies by adding 1 mL of a 1:1 mixture of methanol and acetic acid to each well for 10 minutes.
-
Aspirate the fixation solution and stain the colonies with 1 mL of Crystal Violet solution for 20-30 minutes.
-
Gently wash the wells with tap water and allow them to air dry.
-
Count the number of colonies containing ≥50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = (Number of colonies counted / (Number of cells seeded x (PE / 100))).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.
-
γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks
This assay quantifies the formation of DNA double-strand breaks (DSBs), a critical lesion induced by ionizing radiation.
Materials:
-
Tumor cells cultured on coverslips in 24-well plates
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and allow them to attach overnight.
-
Treat the cells with this compound and/or radiation as described in the clonogenic assay protocol.
-
At various time points post-irradiation (e.g., 1, 4, 24 hours), proceed with fixation.
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number of γH2AX foci per nucleus in at least 50-100 cells per condition. An increase in the number and persistence of γH2AX foci in the combination treatment group compared to radiation alone indicates radiosensitization.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Tumor cell suspension
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells in suspension or in plates with this compound and/or radiation.
-
At a predetermined time point post-treatment (e.g., 24, 48, or 72 hours), harvest the cells. For adherent cells, collect both the supernatant (containing floating apoptotic cells) and the trypsinized adherent cells.
-
Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
-
Data Analysis:
-
Use appropriate software to analyze the flow cytometry data.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
An increase in the percentage of apoptotic cells (early and late) in the combination treatment group indicates radiosensitization.
-
Western Blot Analysis of APE1 and p53
This protocol is for assessing the protein levels of APE1 and the key tumor suppressor p53.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-APE1, anti-p53, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction:
-
Lyse treated cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against APE1, p53, and β-actin (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control (β-actin). This will allow for the assessment of changes in APE1 and p53 expression following treatment.
-
Conclusion
This compound is a valuable tool for investigating the role of APE1 in DNA repair and its potential as a target for radiosensitization in cancer therapy. The protocols provided herein offer a framework for researchers to explore the synergistic effects of this compound with ionizing radiation in various tumor cell models. Further studies are warranted to fully elucidate the specific signaling pathways modulated by this compound in the context of radiosensitization and to validate its therapeutic potential in preclinical models.
References
Application Notes and Protocols: Utilizing APE1-IN-1 to Potentiate Alkylating Agent Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical enzyme in the base excision repair (BER) pathway, a primary mechanism for repairing DNA damage caused by alkylating agents.[1][2][3] Many cancer cells exhibit elevated levels of APE1, contributing to resistance against chemotherapeutic agents like temozolomide (TMZ) and methyl methanesulfonate (MMS).[4][5] APE1-IN-1 is a potent, blood-brain barrier penetrant small molecule inhibitor of APE1's endonuclease activity. By blocking APE1, this compound prevents the repair of abasic sites generated by alkylating agents, leading to an accumulation of DNA damage and subsequent cancer cell death.[6] These notes provide detailed protocols for utilizing this compound to enhance the efficacy of alkylating agent-based chemotherapy in a research setting.
Mechanism of Action
Alkylating agents introduce lesions into the DNA, which are then recognized and processed by the BER pathway. APE1's role is to incise the DNA backbone at the resulting abasic sites, a crucial step for subsequent repair. This compound inhibits this endonuclease activity, causing a build-up of unrepaired abasic sites. This accumulation of DNA damage can stall replication forks, induce double-strand breaks, and ultimately trigger apoptotic cell death, thereby sensitizing cancer cells to the cytotoxic effects of the alkylating agent.[2][6]
Data Presentation
The following tables summarize the in vitro efficacy of APE1 inhibitors in combination with alkylating agents.
Table 1: In Vitro Potency of APE1 Inhibitors
| Compound | Assay Type | IC50 (µM) | Cell Line | Reference |
| This compound | qHTS Assay | 2 | - | MedChemExpress |
| This compound | Radiotracer Incision Assay | 12 | - | MedChemExpress |
| AR03 | Whole Cell Extract AP Endonuclease Assay | 2.1 | SF767 Glioblastoma | [5] |
| CRT0044876 | 3'-Phosphoglycolate Diesterase Assay | ~5 | - | Not Specified |
Table 2: Potentiation of Alkylating Agent Cytotoxicity by APE1 Inhibitors
| APE1 Inhibitor | Concentration (µM) | Alkylating Agent | Concentration | Cell Line | Effect | Reference |
| This compound | ~10 | Temozolomide | 1 mM | HeLa | Optimal Synergy | MedChemExpress |
| This compound | ~5 | Methyl Methanesulfonate | 0.4 mM | HeLa | Optimal Synergy | MedChemExpress |
| AR03 | Not Specified | Temozolomide | Not Specified | SF767 Glioblastoma | Potentiated Cytotoxicity | [5] |
| AR03 | Not Specified | Methyl Methanesulfonate | Not Specified | SF767 Glioblastoma | Potentiated Cytotoxicity | [5] |
| Lucanthone | Not Specified | Temozolomide | Not Specified | Not Specified | Enhanced Cell Killing | [2] |
| Methoxyamine | Not Specified | Temozolomide | Not Specified | Not Specified | Significantly Enhanced Antitumor Effect | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with alkylating agents.
Experimental Workflow
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound and an alkylating agent on cell viability.
Materials:
-
Cancer cell line of interest (e.g., U87MG, T98G glioblastoma cells)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Alkylating agent (e.g., Temozolomide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the alkylating agent in complete medium.
-
Treat cells with this compound alone, the alkylating agent alone, or a combination of both. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values for each treatment condition.
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term reproductive capacity of cells after treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Alkylating agent
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat cells with this compound, the alkylating agent, or the combination for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with Crystal Violet solution for 15-30 minutes.
-
Gently wash with water and air dry.
-
-
Colony Counting: Count the number of colonies (containing at least 50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Protocol 3: Comet Assay (Alkaline)
This assay measures DNA single-strand breaks and alkali-labile sites.
Materials:
-
Cancer cell line of interest
-
This compound
-
Alkylating agent
-
Comet assay kit (including low melting point agarose, lysis solution, alkaline electrophoresis buffer)
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound and/or the alkylating agent for the desired time.
-
Cell Harvesting: Harvest the cells and resuspend them in PBS.
-
Slide Preparation:
-
Mix the cell suspension with low melting point agarose.
-
Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.
-
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins.
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage.
-
-
Staining and Visualization:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the "comets" using a fluorescence microscope.
-
-
Data Analysis: Quantify the DNA damage by measuring the tail moment of the comets using appropriate software.
Protocol 4: Immunofluorescence Staining for γH2AX
This protocol detects DNA double-strand breaks, a marker of severe DNA damage.[7][8][9][10][11]
Materials:
-
Cancer cells grown on coverslips
-
This compound
-
Alkylating agent
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells on coverslips with this compound and/or the alkylating agent.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips on microscope slides with antifade medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus.[8]
References
- 1. APE1/REF-1 down-regulation enhances the cytotoxic effects of temozolomide in a resistant glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APE1/Ref-1 as an emerging therapeutic target for various human diseases: phytochemical modulation of its functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The apurinic/apyrimidinic endonuclease activity of Ape1/Ref-1 contributes to human glioma cell resistance to alkylating agents and is elevated by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel small-molecule inhibitor of apurinic/apyrimidinic endonuclease 1 blocks proliferation and reduces viability of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic lethal targeting of DNA double strand break repair deficient cells by human apurinic/apyrimidinic endonuclease (APE1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crpr-su.se [crpr-su.se]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
APE1-IN-1: A Versatile Tool for Interrogating the Role of APE1 in Neurodegenerative Disease Models
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical enzyme in the cellular defense against oxidative stress, a key pathological feature in a host of neurodegenerative diseases including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1] APE1 possesses two primary, independent functions: a DNA repair function via its endonuclease activity within the base excision repair (BER) pathway, and a redox signaling function that modulates the activity of numerous transcription factors.[2] This duality makes APE1 a complex but compelling target for therapeutic intervention and a crucial protein to study in the context of neurodegeneration.
APE1-IN-1 is a potent and specific small molecule inhibitor of the APE1 endonuclease activity, with an IC50 of 2 µM.[3] Its ability to penetrate the blood-brain barrier makes it a particularly valuable research tool for in vivo studies.[3] By selectively inhibiting the DNA repair function of APE1, this compound allows researchers to dissect the relative contributions of APE1's endonuclease and redox activities to neuronal health and disease progression. These application notes provide a comprehensive guide to using this compound in various neurodegenerative disease models, complete with detailed experimental protocols and data presentation guidelines.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of APE1 endonuclease inhibition in neuronal models under conditions relevant to neurodegenerative diseases. While specific data for this compound in these exact models is emerging, the presented data from a representative APE1 endonuclease inhibitor illustrates the expected outcomes.
Table 1: Effect of APE1 Endonuclease Inhibition on Neuronal Viability Under Oxidative Stress
| Cell Type | Stressor | Inhibitor Concentration | Time Point | % Neuronal Viability (Inhibitor Alone) | % Neuronal Viability (Stressor + Inhibitor) | Reference |
| Rat Cortical Neurons | None | 10 µM | 24 h | 65-66% | - | [4] |
| Rat Cortical Neurons | None | 10 µM | 48 h | 42% | - | [4] |
| Rat Cortical Neurons | Menadione | 10 µM | 24 h | - | 46% | [4] |
| Rat Cortical Neurons | Menadione | 10 µM | 48 h | - | 29% | [4] |
Table 2: Effect of APE1 Endonuclease Inhibition on DNA Damage in Neurons
| Cell Type | Stressor | Inhibitor Concentration | Time Point | Endpoint Measured | Observation | Reference |
| Rat Cortical Neurons | Menadione | 10 µM | 1 h | Double-Strand Breaks (Comet Assay) | Reduced comet tail formation | [4][5] |
| Rat Cortical Neurons | Menadione | 10 µM | 6 h | Double-Strand Breaks (Comet Assay) | Reduced comet tail formation | [4][5] |
Experimental Protocols
1. APE1 Endonuclease Activity Assay (Fluorescence-Based)
This protocol allows for the direct measurement of APE1 endonuclease activity in cell lysates or with purified enzyme, and can be used to determine the IC50 of this compound.
-
Materials:
-
This compound
-
Recombinant human APE1 protein (e.g., from NEB)
-
Fluorogenic APE1 substrate (e.g., an oligonucleotide with an abasic site mimic like THF, flanked by a fluorophore and a quencher)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add 20 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Add 60 µL of Assay Buffer containing the fluorogenic APE1 substrate to each well.
-
Initiate the reaction by adding 20 µL of recombinant APE1 protein (or cell lysate) to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes). The excitation and emission wavelengths will depend on the specific fluorophore used.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
2. Cell Viability Assay (MTS Assay) in a Neuroblastoma Cell Line (e.g., SH-SY5Y)
This protocol assesses the effect of this compound on the viability of neuronal cells in the presence or absence of a neurotoxic stimulus.
-
Materials:
-
This compound
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxic agent (e.g., H₂O₂, rotenone, or oligomeric Aβ)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
96-well clear microplate
-
Absorbance microplate reader
-
-
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours) before adding the neurotoxic agent. Include wells with this compound alone, the neurotoxic agent alone, and a vehicle control.
-
Add the neurotoxic agent at a pre-optimized concentration.
-
Incubate for the desired time period (e.g., 24-48 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
3. DNA Damage Quantification (Alkaline Comet Assay)
This single-cell gel electrophoresis assay measures DNA strand breaks.
-
Materials:
-
This compound
-
Neuronal cells (primary or cell lines)
-
Neurotoxic agent
-
Comet Assay Kit (containing Lysis Solution, Low Melting Point Agarose, and other necessary reagents)
-
Frosted microscope slides
-
Electrophoresis tank and power supply
-
Fluorescence microscope with appropriate filters
-
DNA stain (e.g., SYBR Green)
-
Comet scoring software
-
-
Procedure:
-
Treat neuronal cells with this compound and/or a neurotoxic agent as described in the cell viability protocol.
-
Harvest the cells and resuspend them at 1 x 10⁵ cells/mL in ice-cold PBS.
-
Mix the cell suspension with molten Low Melting Point Agarose at a 1:10 ratio (v/v) and immediately pipette 50 µL onto a Comet Slide.
-
Allow the agarose to solidify at 4°C for 30 minutes.
-
Immerse the slides in pre-chilled Lysis Solution and incubate at 4°C for at least 1 hour.
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes.
-
Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Gently remove the slides, wash with neutralization buffer, and then with distilled water.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and capture images.
-
Analyze at least 50-100 comets per sample using comet scoring software to determine parameters such as tail moment and percentage of DNA in the tail.[4]
-
4. Measurement of Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to measure intracellular ROS levels.
-
Materials:
-
This compound
-
Neuronal cells
-
Neurotoxic agent
-
CM-H2DCFDA or other suitable ROS-sensitive fluorescent probe
-
Live cell imaging medium (e.g., phenol red-free DMEM)
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Culture neuronal cells in a suitable format for fluorescence measurement (e.g., glass-bottom dish or black-walled 96-well plate).
-
Treat cells with this compound and/or a neurotoxic agent.
-
Wash the cells with warm PBS.
-
Load the cells with the ROS probe (e.g., 5-10 µM CM-H2DCFDA) in live cell imaging medium and incubate at 37°C for 30 minutes in the dark.
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader with appropriate excitation/emission wavelengths (e.g., ~495/520 nm for DCF).
-
Visualization of Pathways and Workflows
Caption: Workflow for investigating this compound in neurodegenerative models.
Caption: APE1's role in the Base Excision Repair pathway and the point of inhibition by this compound.
References
- 1. pnas.org [pnas.org]
- 2. APE1 regulates mitochondrial DNA damage repair after experimental subarachnoid haemorrhage in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of a Full-Atomic Mechanistic Model of Human Apurinic/Apyrimidinic Endonuclease APE1 for Virtual Screening of Novel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative DNA damage is concurrently repaired by base excision repair (BER) and apyrimidinic endonuclease 1 (APE1)‐initiated nonhomologous end joining (NHEJ) in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative DNA damage is concurrently repaired by base excision repair (BER) and apyrimidinic endonuclease 1 (APE1)-initiated nonhomologous end joining (NHEJ) in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing APE1-IN-1 concentration for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with APE1-IN-1, a potent inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and blood-brain barrier-penetrant inhibitor of the AP (apurinic/apyrimidinic) endonuclease 1 (APE1).[1] APE1 is a critical enzyme in the DNA base excision repair (BER) pathway, responsible for repairing apurinic/apyrimidinic sites, which are common forms of DNA damage.[2][3] By inhibiting the endonuclease activity of APE1, this compound prevents the repair of these sites, leading to an accumulation of DNA damage and subsequently, cell death.[2] APE1 also has a redox function, modulating the activity of various transcription factors, and some inhibitors may affect this function as well.[2][4]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and experimental goals. However, a good starting point for most cancer cell lines is in the low micromolar range. The reported IC50 for this compound is 2 µM.[1] For synergistic studies with DNA damaging agents, concentrations ranging from 1 µM to 10 µM have been shown to be effective in potentiating cytotoxicity.[5] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to dissolve it in a suitable solvent like DMSO to create a stock solution. For in vivo studies, specific formulation protocols should be followed to ensure solubility and bioavailability. It is crucial to check the manufacturer's instructions for recommended solvents and storage conditions to maintain the stability and activity of the compound.
Q4: Can this compound be used in combination with other therapeutic agents?
A4: Yes, this compound has been shown to potentiate the cytotoxic effects of DNA alkylating agents such as methyl methanesulfonate (MMS) and temozolomide (TMZ).[1] By inhibiting the repair of DNA damage induced by these agents, this compound can sensitize cancer cells to treatment. The optimal concentration for synergy will need to be determined empirically for each combination and cell line.
Troubleshooting Guides
Problem 1: I am not observing the expected level of cytotoxicity with this compound alone.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can vary significantly between cell lines.
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 for your specific cell line.
-
-
Possible Cause 2: Cell Line Resistance. Some cell lines may have intrinsic resistance to APE1 inhibition due to redundant DNA repair pathways or other cellular mechanisms.
-
Solution: Consider using this compound in combination with a DNA damaging agent (e.g., MMS or TMZ) to enhance its cytotoxic effect.
-
-
Possible Cause 3: Compound Instability. Improper storage or handling of this compound can lead to its degradation.
-
Solution: Ensure that the compound is stored according to the manufacturer's recommendations and that fresh stock solutions are prepared regularly. The stability of the compound in your specific cell culture medium and conditions should also be considered.
-
Problem 2: I am seeing high variability in my experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to significant variations in viability readouts.
-
Solution: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for accurate cell distribution.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the perimeter of the plate are more prone to evaporation, which can affect cell growth and compound concentration.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Incomplete Dissolution of this compound. If the compound is not fully dissolved, its effective concentration will be inconsistent.
-
Solution: Ensure the stock solution is clear and free of precipitates before diluting it into the culture medium. Gentle warming or sonication may aid dissolution, but follow manufacturer guidelines to avoid degradation.
-
Problem 3: I am concerned about potential off-target effects.
-
Possible Cause: Lack of Specificity. Like many small molecule inhibitors, this compound may have off-target effects, especially at higher concentrations.[6]
-
Solution 1: Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Solution 2: To confirm that the observed effects are due to APE1 inhibition, consider using a negative control compound with a similar chemical structure but no APE1 inhibitory activity.
-
Solution 3: Perform a rescue experiment by overexpressing APE1 to see if it reverses the effects of the inhibitor.
-
Solution 4: Utilize cells with APE1 knocked out (APEX1-KO) as a control to assess off-target effects. Studies have shown that some APE1 inhibitors can still exert toxic effects in cells lacking the APE1 protein, indicating off-target activity.[6][7]
-
Data Summary
This compound Efficacy and Synergy
| Parameter | Cell Line | Condition | Concentration/Value | Reference |
| IC50 | - | In vitro assay | 2 µM | [1] |
| Inhibition of AP site incision | HeLa (whole cell extract) | Dose-dependent | 0, 1, 3, 10, 30, 100 µM | [1] |
| Synergistic Cytotoxicity | HeLa | with Methyl Methanesulfonate (MMS) | Not specified | |
| Synergistic Cytotoxicity | SF767 (Glioblastoma) | with Methyl Methanesulfonate (MMS) | Not specified | |
| Synergistic Cytotoxicity | SF767 (Glioblastoma) | with Temozolomide (TMZ) | Not specified | [8] |
| Synergistic Cytotoxicity | T98G (Glioblastoma, TMZ-resistant) | with Temozolomide (TMZ) | Not specified | [9] |
Experimental Protocols
Detailed Protocol for Cell Viability (MTT) Assay with this compound and a DNA Damaging Agent (e.g., MMS)
-
Cell Seeding:
-
Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the DNA damaging agent (e.g., MMS) in an appropriate solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of this compound and the DNA damaging agent in complete culture medium to achieve the desired final concentrations.
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of medium containing the desired concentrations of this compound, the DNA damaging agent, or the combination of both to the respective wells. Include vehicle control wells (e.g., DMSO at the same final concentration as in the treated wells).
-
For synergistic studies, a matrix of concentrations for both compounds is recommended.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot dose-response curves and calculate IC50 values. For combination studies, synergy can be assessed using methods like the Chou-Talalay method.
-
Detailed Protocol for Western Blot Analysis of APE1 Inhibition
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against APE1 (e.g., Novus Biologicals, NB100-116) overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative levels of APE1 expression. To assess inhibition of APE1's repair activity, you can probe for markers of DNA damage, such as γH2AX, which is expected to increase upon effective APE1 inhibition in the presence of a DNA damaging agent.
-
Visualizations
Caption: APE1's role in the Base Excision Repair (BER) pathway and the inhibitory action of this compound.
Caption: The redox signaling function of APE1 in activating transcription factors.
Caption: A general experimental workflow for assessing the efficacy of this compound.
References
- 1. Reactome | Base Excision Repair [reactome.org]
- 2. mdpi.com [mdpi.com]
- 3. Base excision repair - Wikipedia [en.wikipedia.org]
- 4. APE1/Ref-1 Role in Inflammation and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Apurinic/Apyrimidinic Endonuclease 1 Upregulation Reduces Oxidative DNA Damage and Protects Hippocampal Neurons from Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and activity of AP endonuclease-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APE1/REF-1 down-regulation enhances the cytotoxic effects of temozolomide in a resistant glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
APE1-IN-1 Technical Support Center: Troubleshooting Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming challenges related to the solubility of APE1-IN-1 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and cell-permeable small molecule inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1).[1] APE1 is a critical enzyme in the DNA base excision repair (BER) pathway, which is responsible for repairing common forms of DNA damage.[2][3] By inhibiting APE1, researchers can study the effects of BER pathway disruption, potentiate the effects of DNA-damaging agents like temozolomide in cancer cells, and explore its therapeutic potential in oncology and other diseases involving DNA repair.[1][4]
Q2: I'm observing precipitation when I dilute my this compound stock solution in my aqueous cell culture medium. What is causing this?
This compound has low aqueous solubility. It is a lipophilic compound, which allows it to cross cell membranes but also makes it prone to precipitation when introduced into a predominantly aqueous environment like cell culture media or buffers.[1] The organic solvent used for the stock solution (typically DMSO) is miscible with water, but as the concentration of the organic solvent decreases upon dilution, the this compound may no longer stay dissolved and will precipitate out of the solution.
Q3: What is the recommended solvent for making a stock solution of this compound?
The most common and highly recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] Commercial suppliers often provide this compound as a pre-dissolved 10 mM solution in DMSO.[1]
Q4: How should I store the this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Overcoming this compound Insolubility
Problem: My this compound precipitates upon dilution in aqueous buffer or media.
This is the most common issue encountered when working with this compound. The following strategies can help maintain its solubility in your working solutions.
Solution 1: Use of Co-solvents and Surfactants for In Vitro Experiments
For cell-based assays, incorporating co-solvents and surfactants in the final working solution can help maintain the solubility of this compound. It is crucial to first prepare a high-concentration stock solution in 100% DMSO and then dilute it into a vehicle containing the appropriate excipients.
Experimental Protocol: Preparation of a 1 mg/mL this compound Working Solution for In Vitro Use
This protocol yields a clear solution suitable for further dilution into cell culture media.[1]
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 10 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is clear and homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
This 1 mg/mL working solution can then be serially diluted in your final assay medium. Note: It is important to perform vehicle controls in your experiments to account for any effects of the solvents and excipients on your cells.
Solution 2: Formulation for In Vivo Studies
For animal studies, different formulations are required to ensure bioavailability and prevent precipitation at the injection site. The choice of vehicle will depend on the route of administration.
Quantitative Data: Solubility of this compound in Various In Vivo Formulations [1]
| Formulation Vehicle | Solubility | Final State | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL (2.69 mM) | Clear Solution | Suitable for various routes of administration. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL (2.69 mM) | Clear Solution | SBE-β-CD is a solubilizing agent. |
| 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL (2.69 mM) | Clear Solution | Suitable for oral or subcutaneous administration. |
| 50% Cremophor EL, 50% Saline | 10 mg/mL (26.92 mM) | Suspended Solution | Requires sonication. |
| 0.5% CMC-Na in saline | 5 mg/mL (13.46 mM) | Suspended Solution | Requires sonication. |
Experimental Protocol: Preparation of this compound in a Corn Oil Vehicle for In Vivo Dosing
This protocol is suitable for preparing this compound for oral gavage or subcutaneous injection.[1]
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 900 µL of corn oil.
-
Add 100 µL of the 10 mg/mL this compound DMSO stock solution to the corn oil.
-
Vortex the mixture thoroughly to ensure a homogenous suspension. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
Solution 3: Physical Methods to Aid Dissolution
In some cases, physical methods can be employed to help dissolve this compound.
-
Sonication: Using a bath sonicator can help break down small precipitates and facilitate dissolution.[1]
-
Gentle Warming: Gently warming the solution (e.g., in a 37°C water bath) can increase the solubility of the compound. However, be cautious about the stability of this compound at elevated temperatures for extended periods.
Visual Guides
APE1's Role in the Base Excision Repair Pathway
Caption: The role of APE1 in the Base Excision Repair pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Dissolution
Caption: A stepwise guide to troubleshooting the insolubility of this compound in aqueous solutions.
References
Addressing off-target effects of APE1-IN-1 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using APE1-IN-1 in cellular assays. The information is tailored for scientists and drug development professionals to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as APE1 Inhibitor III or Compound 3, is a cell-permeable small molecule inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1).[1] APE1 is a critical enzyme in the DNA Base Excision Repair (BER) pathway, responsible for recognizing and cleaving apurinic/apyrimidinic (AP) sites in DNA.[2] this compound acts as a competitive inhibitor that targets the active site of APE1, thereby blocking its endonuclease activity.[1] This inhibition leads to an accumulation of unrepaired AP sites, which can stall DNA replication and transcription, ultimately leading to cytotoxicity, especially in cancer cells that often have a high reliance on the BER pathway.[2]
Q2: What are the known on-target effects of this compound in cellular assays?
The primary on-target effect of this compound is the potentiation of cytotoxicity induced by DNA alkylating agents, such as methyl methanesulfonate (MMS) and temozolomide (TMZ).[1][3][4] By inhibiting APE1's repair function, this compound increases the number of unrepaired DNA lesions caused by these agents, leading to enhanced cell death in cancer cells.[3]
Q3: What are the potential off-target effects of this compound?
Studies have shown that this compound can induce cytotoxicity in cells that lack the APE1 protein (APEX1-knockout cell lines).[5][6] This indicates that the compound possesses off-target effects that contribute to cell death independently of APE1 inhibition. Researchers should be aware that at higher concentrations, the observed cellular effects may not be solely due to the inhibition of APE1.[7]
Q4: How can I control for off-target effects of this compound in my experiments?
To distinguish between on-target and off-target effects, it is recommended to use APEX1-knockout (KO) cell lines as a negative control.[5][6] If this compound elicits a similar cytotoxic effect in both wild-type and APEX1-KO cells, it suggests a significant contribution from off-target activities. Additionally, using the lowest effective concentration of this compound and validating findings with other APE1 inhibitors or genetic knockdown (siRNA) of APE1 can help confirm that the observed phenotype is due to APE1 inhibition.
Troubleshooting Guide
Problem 1: High levels of cytotoxicity are observed at low concentrations of this compound, even without a co-treatment.
-
Possible Cause: This could be due to the inherent off-target cytotoxicity of this compound.[5][6]
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 of this compound alone in your cell line of interest. This will help you identify a non-toxic concentration range for synergy experiments.
-
Use APEX1-Knockout Cells: If available, test the cytotoxicity of this compound in APEX1-KO cells.[5] Significant toxicity in these cells confirms off-target effects.
-
Reduce Incubation Time: Shorten the incubation period with this compound to minimize off-target toxicity while still allowing for the potentiation of DNA damaging agents.
-
Problem 2: Inconsistent results in this compound and DNA damaging agent co-treatment experiments.
-
Possible Cause: The timing of inhibitor and damaging agent addition, as well as the concentrations used, can significantly impact the outcome.
-
Troubleshooting Steps:
-
Optimize Co-treatment Schedule:
-
Pre-treatment: Incubate cells with this compound for a short period (e.g., 1-4 hours) before adding the DNA damaging agent. This allows the inhibitor to engage its target before the DNA damage occurs.
-
Co-incubation: Add this compound and the DNA damaging agent simultaneously.
-
Post-treatment: Treat with the DNA damaging agent first, followed by the addition of this compound.
-
-
Titrate Both Compounds: Perform a matrix of concentrations for both this compound and the DNA damaging agent to find the optimal combination for synergistic effects.
-
Problem 3: No significant potentiation of the DNA damaging agent is observed.
-
Possible Cause: The chosen cell line may not be highly dependent on the BER pathway for repairing the specific type of DNA damage induced, or the concentration of this compound may be too low.
-
Troubleshooting Steps:
-
Confirm APE1 Expression: Verify the expression level of APE1 in your cell line by Western blot. Cells with higher APE1 expression may be more sensitive to its inhibition.
-
Increase this compound Concentration: Cautiously increase the concentration of this compound, keeping in mind the potential for off-target effects.
-
Try a Different DNA Damaging Agent: The potentiation effect can be agent-specific. If using an alkylating agent, ensure it is one that generates lesions repaired by BER (e.g., MMS, TMZ).[3]
-
Assess AP Site Accumulation: Use a biochemical assay to confirm that this compound is indeed increasing the number of AP sites in your cells.[3]
-
Quantitative Data Summary
| Parameter | Value | Assay Method | Reference |
| IC50 | 2.0 µM | Fluorescence-based High-Throughput Screening (HTS) | [1] |
| IC50 | 12.0 µM | Radiotracer Incision Assay | [1] |
| IC50 in cell extract | 600 nM | HeLa and HEK293T cell extracts | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Off-Target Cytotoxicity using MTT Assay
This protocol is adapted from Xue and Demple, 2022.[5]
-
Cell Seeding: Seed wild-type and APEX1-KO cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for APE1 Expression
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against APE1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
Visualizations
Caption: APE1's role in the Base Excision Repair pathway and its inhibition by this compound.
Caption: A logical workflow for troubleshooting off-target effects of this compound.
References
- 1. APE1 Inhibitor III The APE1 Inhibitor III controls the biological activity of APE1. This small molecule/inhibitor is primarily used for Cell Structure applications. | 524708-03-0 [sigmaaldrich.com]
- 2. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APE1/REF-1 down-regulation enhances the cytotoxic effects of temozolomide in a resistant glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Knockout and Inhibition of Ape1: Roles of Ape1 in Base Excision DNA Repair and Modulation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
How to minimize APE1-IN-1 toxicity in non-cancerous cells
Disclaimer: Specific toxicity data for APE1-IN-1 in non-cancerous cells is limited in publicly available literature. The guidance provided here is extrapolated from established principles for small molecule inhibitors and data from other well-characterized APE1 inhibitors. Researchers should always perform initial dose-response and toxicity assessments for their specific cell lines and experimental models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the potential toxicity of this compound in non-cancerous cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1). APE1 is a critical enzyme with dual functions:
-
DNA Repair: It plays a central role in the Base Excision Repair (BER) pathway, which repairs DNA damage caused by oxidation and alkylation.[1][2][3][4]
-
Redox Signaling: It acts as a redox effector, modulating the activity of various transcription factors involved in cell survival, proliferation, and inflammation, such as NF-κB, AP-1, HIF-1α, and STAT3.[5][6][7][8][9]
APE1 inhibitors can target either the DNA repair function, the redox signaling function, or both. By inhibiting APE1, these compounds can lead to an accumulation of DNA damage and disruption of cellular signaling, which is particularly cytotoxic to cancer cells that often have a high reliance on DNA repair pathways.[10][11]
Q2: Why does this compound exhibit toxicity in non-cancerous cells?
A2: APE1 is an essential protein for the viability of normal cells.[12][13] Its functions in DNA repair and redox signaling are crucial for maintaining genomic stability and normal cellular homeostasis. Inhibition of these functions by this compound can lead to:
-
Accumulation of Endogenous DNA Damage: Normal cellular metabolism generates DNA damage that is continuously repaired by the BER pathway. APE1 inhibition disrupts this process, leading to the accumulation of cytotoxic DNA lesions.
-
Disruption of Redox Homeostasis: APE1's role in regulating transcription factors is vital for normal cellular responses to stress. Inhibiting this function can lead to aberrant gene expression and cell death.
-
Off-Target Effects: Like many small molecule inhibitors, this compound may bind to other cellular proteins besides APE1, leading to unintended and potentially toxic consequences.
Q3: What are the initial steps to assess the toxicity of this compound in my non-cancerous cell line?
A3: A crucial first step is to determine the half-maximal inhibitory concentration (IC50) for both your non-cancerous cell line and a relevant cancer cell line for comparison. This will help establish a therapeutic window. A standard cell viability assay, such as the MTT or CellTiter-Glo assay, should be performed.
Troubleshooting Guides
Issue 1: High levels of cell death observed in non-cancerous cells after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations, including those significantly below the reported IC50 value for cancer cells. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect in your cancer cell model while minimizing toxicity in non-cancerous cells. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control. |
| High sensitivity of the non-cancerous cell line. | Consider using a less sensitive, yet still physiologically relevant, non-cancerous cell line for comparison if appropriate for your experimental goals. |
Issue 2: Inconsistent results in toxicity assays.
| Possible Cause | Troubleshooting Steps |
| Variability in experimental conditions. | Standardize cell seeding density, reagent preparation, and incubation times. |
| Inhibitor instability. | Prepare fresh stock solutions of this compound regularly and store them properly according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles. |
| Lack of proper controls. | Always include untreated (vehicle) controls for both non-cancerous and cancer cell lines in every experiment. |
Data Presentation
Table 1: Representative IC50 Values of APE1 Inhibitors in Cancerous and Non-Cancerous Cell Lines.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Non-Cancerous Cell Line | IC50 (µM) | Reference |
| CRT0044876 | HeLa (Cervical Cancer) | ~3 | Not Reported | - | [14][15][16] |
| E3330 | H1975 (NSCLC) | >30 (cytotoxic) | Not Reported | - | [17][18] |
| Spiclomazine | Pancreatic Cancer Cell Lines | Varies | Non-transformed cell models | Minor effects | [12] |
| AR03 | SF767 (Glioblastoma) | <10 | Not Reported | - | [19] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on non-cancerous cells and to calculate the IC50 value.
Materials:
-
Non-cancerous cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[20]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[20]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of APE1 Downstream Targets
Objective: To assess the on-target effect of this compound by measuring changes in the expression or phosphorylation of downstream signaling proteins.
Materials:
-
Cell lysates from non-cancerous cells treated with this compound and vehicle control
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB, anti-HIF-1α, anti-APE1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Sample Preparation: Treat cells with this compound at various concentrations and time points. Lyse the cells and determine the protein concentration of each lysate.
-
SDS-PAGE: Load 20-30 µg of protein per lane and separate the proteins by SDS-PAGE.[21][22]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[21][23]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23][24]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[22][24]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[21][24]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22][24]
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.[22]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
Mandatory Visualizations
Caption: APE1's role in the Base Excision Repair pathway and the point of inhibition by this compound.
Caption: APE1's redox function in activating transcription factors and its inhibition by this compound.
Caption: A logical workflow for systematically evaluating and minimizing this compound toxicity in non-cancerous cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Processing oxidatively damaged bases at DNA strand breaks by APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing the coordination of apurinic/apyrimidinic endonuclease (APE1) and DNA polymerase β during base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APE1: A skilled nucleic acid surgeon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isolation of a small molecule inhibitor of DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic lethal targeting of DNA double strand break repair deficient cells by human apurinic/apyrimidinic endonuclease (APE1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of the apurinic/apyrimidinic endonuclease 1 (APE1)/nucleophosmin (NPM1) interaction that display anti-tumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Knockdown of the DNA repair and redox signaling protein Ape1/Ref-1 blocks ovarian cancer cell and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Isolation of a small molecule inhibitor of DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impact of the APE1 Redox Function Inhibitor E3330 in Non-Small Cell Lung Cancer Cells Exposed to Cisplatin: Increased Cytotoxicity and Impairment of Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel small-molecule inhibitor of apurinic/apyrimidinic endonuclease 1 blocks proliferation and reduces viability of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. rsc.org [rsc.org]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Overcoming Resistance to APE1-IN-1 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing resistance to APE1-IN-1 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as Ref-1, is a multifunctional protein with critical roles in both DNA repair and redox signaling.[1] APE1's primary function in the base excision repair (BER) pathway is to incise the DNA backbone at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage.[2][3] Additionally, through its redox function, APE1 regulates the activity of numerous transcription factors involved in cancer progression, such as NF-κB, AP-1, HIF-1α, and p53.[2][4] this compound is a small molecule inhibitor that targets the endonuclease activity of APE1, leading to an accumulation of unrepaired AP sites in the DNA. This accumulation can stall DNA replication and transcription, ultimately inducing cell death in cancer cells that are often more reliant on DNA repair pathways for survival.[5]
Q2: Why are cancer cells sensitive to APE1 inhibition?
Cancer cells frequently exhibit higher levels of endogenous DNA damage due to their increased metabolic rate and proliferation.[6] This makes them particularly dependent on robust DNA repair mechanisms, including the BER pathway in which APE1 is a key enzyme.[6] By inhibiting APE1, this compound can selectively enhance the cytotoxic effects of DNA damage in cancer cells, leading to their demise.[5] Furthermore, many tumors overexpress APE1, which has been correlated with poor prognosis and resistance to chemotherapy and radiation.[2][7]
Q3: What are the potential reasons for observing resistance to this compound in my cancer cell line?
Resistance to this compound can be categorized as either intrinsic (pre-existing) or acquired (developed over time with exposure to the inhibitor). Potential mechanisms include:
-
Target-related mechanisms:
-
Overexpression of the APE1 protein.
-
Mutations in the APEX1 gene that prevent inhibitor binding.
-
-
Compensatory signaling pathways:
-
Upregulation of alternative DNA repair pathways.
-
Activation of pro-survival signaling pathways that counteract the effects of APE1 inhibition.
-
-
Drug efflux:
-
Increased expression of drug efflux pumps that actively remove this compound from the cell.
-
-
Off-target effects of the inhibitor:
-
The inhibitor may have off-target effects that are not related to APE1 inhibition, and the cells may develop resistance to these off-target effects.
-
Troubleshooting Guide
This guide provides a structured approach to identifying and potentially overcoming resistance to this compound in your experiments.
Problem 1: Higher than expected IC50 value for this compound in a new cell line (Intrinsic Resistance).
| Possible Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| High basal expression of APE1 protein. | Western Blot for APE1: Compare APE1 protein levels in your cell line to a known sensitive cell line. | The resistant cell line shows significantly higher APE1 protein levels. |
| The cell line utilizes alternative DNA repair pathways. | Combination therapy: Treat cells with this compound in combination with inhibitors of other DNA repair pathways (e.g., PARP inhibitors). | A synergistic or additive cytotoxic effect is observed with the combination treatment. |
| The cell line has a pre-existing mutation in the APEX1 gene. | Sanger sequencing of the APEX1 gene: Sequence the coding region of the APEX1 gene to identify any mutations. | A mutation is identified in the region of the gene that codes for the inhibitor's binding site. |
Problem 2: Loss of this compound efficacy after prolonged treatment (Acquired Resistance).
| Possible Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| Development of this compound resistant clones. | Generate a resistant cell line: Use a dose-escalation protocol to generate a stable this compound resistant cell line from the parental sensitive line. | The generated resistant cell line exhibits a significantly higher IC50 for this compound compared to the parental line. |
| Upregulation of APE1 expression. | Western Blot for APE1: Compare APE1 protein levels in the resistant cell line to the parental sensitive cell line. | The resistant cell line shows a marked increase in APE1 protein expression. |
| Activation of compensatory pro-survival signaling pathways. | Proteomic/Transcriptomic Analysis: Perform a comparative proteomic or transcriptomic analysis of the sensitive and resistant cell lines to identify differentially expressed proteins or genes. | Upregulation of proteins/genes in pathways such as PI3K/Akt, MAPK, or NF-κB is observed in the resistant line. |
| Increased drug efflux. | Efflux pump inhibitor co-treatment: Treat the resistant cells with this compound in the presence of a broad-spectrum efflux pump inhibitor (e.g., verapamil). | The IC50 of this compound in the resistant cell line is significantly reduced in the presence of the efflux pump inhibitor. |
Data Presentation: Comparing Sensitive and Resistant Cell Lines
The following tables provide a template for organizing your data when characterizing this compound sensitive and resistant cell lines.
Table 1: Cytotoxicity of this compound in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | e.g., 2.5 | 1 |
| Resistant | e.g., 25.0 | 10 |
Table 2: APE1 Protein Expression in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Relative APE1 Expression (normalized to loading control) |
| Parental (Sensitive) | 1.0 |
| Resistant | e.g., 3.5 |
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.[1][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for APE1 Expression
This protocol allows for the detection and quantification of APE1 protein levels.[9]
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against APE1 (e.g., Novus Biologicals, NB100-116) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: AP Site Cleavage Assay
This assay measures the endonuclease activity of APE1 in cell extracts.
-
Substrate Preparation: Prepare a fluorescently labeled oligonucleotide substrate containing a single abasic site mimic (e.g., tetrahydrofuran, THF).
-
Cell Extract Preparation: Prepare whole-cell extracts from sensitive and resistant cell lines.
-
Reaction Setup: Incubate the cell extract with the AP site substrate in a reaction buffer (50 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA).
-
Reaction Termination: Stop the reaction by adding formamide loading buffer.
-
Gel Electrophoresis: Separate the cleaved and uncleaved DNA fragments on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the fluorescently labeled DNA fragments using a gel imager and quantify the percentage of cleaved substrate.
Signaling Pathways and Experimental Workflows
APE1's Dual Roles in Cancer
APE1 plays a central role in two critical cellular processes that are often dysregulated in cancer: DNA repair and redox signaling. Understanding these pathways is key to deciphering resistance mechanisms.
Caption: Dual functions of APE1 in DNA repair and redox signaling.
Workflow for Investigating this compound Resistance
This workflow provides a logical progression for researchers encountering resistance to this compound.
Caption: Experimental workflow for investigating this compound resistance.
Potential Resistance Mechanisms and Bypass Pathways
Upon inhibition of APE1's endonuclease activity, cancer cells may activate alternative pathways to survive.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Novel small-molecule inhibitor of apurinic/apyrimidinic endonuclease 1 blocks proliferation and reduces viability of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. resources.novusbio.com [resources.novusbio.com]
APE1-IN-1 experimental variability and reproducibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using APE1-IN-1, a potent inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1). The information is tailored for researchers, scientists, and drug development professionals to address potential issues with experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, blood-brain barrier (BBB) penetrant small molecule inhibitor of the apurinic/apyrimidinic (AP) endonuclease activity of APE1.[1] APE1, also known as APEX1, is a critical enzyme in the DNA base excision repair (BER) pathway, which is responsible for repairing single-strand breaks and abasic sites in DNA.[2][3][4] By inhibiting the endonuclease function of APE1, this compound prevents the repair of these DNA lesions, leading to an accumulation of DNA damage and ultimately, cell death.[2][5] This makes it a valuable tool for studying the effects of APE1 inhibition and for potentially sensitizing cancer cells to DNA-damaging agents.[1][2]
Q2: What are the main applications of this compound in research?
The primary application of this compound is to potentiate the cytotoxicity of DNA alkylating agents, such as methyl methanesulfonate (MMS) and temozolomide (TMZ), in cancer cells.[1][4] Cancer cells often have a high reliance on DNA repair pathways to survive the DNA damage caused by chemotherapy.[2] By inhibiting APE1, this compound can enhance the efficacy of these treatments.[2] It is also used in basic research to understand the role of APE1 in various cellular processes beyond DNA repair, such as its redox signaling functions.[3][6][7]
Q3: How should I store and handle this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduce variability in your experiments.
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Question: I am observing significant variability in the IC50 values of this compound in my cell viability assays. What could be the cause?
Possible Causes and Solutions:
-
Cell Line Dependency: The sensitivity to APE1 inhibition can vary significantly between different cell lines. This can be due to differences in their intrinsic reliance on the BER pathway, expression levels of APE1, or the status of other DNA repair pathways.
-
Recommendation: Always report the cell line used when presenting IC50 data. If you are comparing your results to the literature, ensure you are using the same cell line and comparable experimental conditions.
-
-
Synergistic Effects with Other Agents: this compound is often used in combination with DNA damaging agents. The concentration of the co-administered agent will significantly impact the apparent IC50 of this compound.
-
Recommendation: When performing synergistic studies, carefully titrate both this compound and the DNA damaging agent to determine the optimal concentrations for synergy.[1] A fixed concentration of the DNA damaging agent should be used when determining the IC50 of this compound in a combination treatment.
-
-
Experimental Conditions: Factors such as cell density, passage number, and duration of treatment can all influence the outcome of cell viability assays.
-
Recommendation: Standardize your experimental protocols. Use cells within a consistent range of passage numbers, seed the same number of cells for each experiment, and ensure the treatment duration is consistent.
-
Summary of this compound Activity Data
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC50 (Endonuclease Activity) | 2 µM | - | qHTS assay | [1] |
| IC50 (Endonuclease Activity) | 12 µM | - | Radiotracer incision assay | [1] |
| Cell Viability (50% reduction) | ~15 µM | HeLa | 24-hour treatment | [1] |
| Optimal Synergy with MMS (0.4 mM) | ~5 µM | HeLa | 24-hour treatment | [1] |
| Optimal Synergy with TMZ (1 mM) | ~10 µM | HeLa | 24-hour treatment | [1] |
Issue 2: Potential for Off-Target Effects
Question: How can I be sure that the observed effects in my experiments are due to the inhibition of APE1 and not off-target effects of this compound?
Background: While this compound is a potent APE1 inhibitor, the possibility of off-target effects should always be considered, as has been noted for other APE1 inhibitors.[8] For instance, some inhibitors have been shown to affect cell survival even in APE1 knockout cell lines, indicating the presence of off-target activities.[8]
Recommendations for Target Validation:
-
Use of APE1 Knockdown/Knockout Models: The most rigorous way to confirm on-target activity is to compare the effects of this compound in wild-type cells versus cells where APE1 has been knocked down (e.g., using siRNA) or knocked out. A true on-target effect should be diminished or absent in the APE1-deficient cells.
-
Rescue Experiments: In APE1 knockdown/knockout cells, re-introducing a wild-type, functional APE1 should rescue the phenotype caused by this compound treatment.
-
Biochemical Assays: Directly measure the inhibition of APE1 endonuclease activity in cell extracts treated with this compound. This can be done using an AP site incision assay.[1][4]
-
Control Compounds: If available, use a structurally similar but inactive analog of this compound as a negative control in your experiments.
Issue 3: Distinguishing Between Inhibition of DNA Repair and Redox Functions of APE1
Question: APE1 has both DNA repair and redox signaling functions. How can I determine which function is being affected by this compound in my experiments?
Background: APE1 plays a dual role in the cell. Its endonuclease activity is central to the BER pathway.[2][3] Additionally, it has a redox function that modulates the activity of various transcription factors, including NF-κB, AP-1, and p53, thereby influencing gene expression and cellular stress responses.[2][3][6][9] this compound is characterized as an inhibitor of the AP endonuclease (DNA repair) function.[1]
Experimental Approaches to Differentiate Functions:
-
AP Endonuclease Activity Assay: As mentioned above, directly measure the effect of this compound on the AP endonuclease activity of APE1 in vitro or in cell extracts.[1][4]
-
Electrophoretic Mobility Shift Assay (EMSA): To assess the redox function, perform an EMSA to determine the DNA binding activity of a transcription factor known to be regulated by APE1's redox activity (e.g., NF-κB). If this compound does not affect the DNA binding of this transcription factor, it suggests specificity for the DNA repair function.
-
Use of Redox-Specific Inhibitors: Compare the cellular effects of this compound with those of a known redox-specific APE1 inhibitor, such as APX3330.[6][10][11] If the observed phenotypes differ, it provides evidence for distinct mechanisms of action.
Experimental Protocols & Methodologies
Key Experimental Workflow: Assessing this compound Activity
Below is a generalized workflow for evaluating the efficacy of this compound in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Many Functions of APE1/Ref-1: Not Only a DNA Repair Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms Regulating the DNA Repair Protein APE1: A Focus on Its Flexible N-Terminal Tail Domain [mdpi.com]
- 8. Knockout and Inhibition of Ape1: Roles of Ape1 in Base Excision DNA Repair and Modulation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding different functions of mammalian AP endonuclease (APE1) as a promising tool for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. APE1/Ref-1 redox-specific inhibition decreases survivin protein levels and induces cell cycle arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of apurinic/apyrimidinic endonuclease I's redox activity revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the pharmacokinetic properties of APE1-IN-1
Welcome to the Technical Support Center for Improving the Pharmacokinetic Properties of APE1 Inhibitors. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the development of inhibitors targeting Apurinic/Apyrimidinic Endonuclease 1 (APE1).
Frequently Asked Questions (FAQs)
Q1: What is APE1 and why are the pharmacokinetic properties of its inhibitors critical?
A1: Apurinic/Apyrimidinic Endonuclease 1 (APE1), also known as Redox Effector Factor-1 (Ref-1), is a crucial multifunctional protein.[1][2] It plays a central role in the DNA base excision repair (BER) pathway, repairing DNA damage caused by oxidation and alkylation.[1][3] Additionally, APE1 functions as a redox signaling protein that regulates the activity of numerous transcription factors involved in cancer progression, such as NF-κB, AP-1, HIF-1α, and STAT3.[4][5][6] Inhibiting APE1 is a promising strategy for cancer therapy, as it can sensitize tumor cells to DNA-damaging agents.[2][7]
The pharmacokinetic (PK) properties of an APE1 inhibitor (like a hypothetical "APE1-IN-1") are critical for its therapeutic success. Favorable PK—which includes absorption, distribution, metabolism, and excretion (ADME)—ensures that the drug can reach its target in the body at a sufficient concentration and for an adequate duration to exert its therapeutic effect.[8] Poor PK can lead to low efficacy, the need for high doses, and potential toxicity.[9]
Q2: What are the key pharmacokinetic parameters to evaluate for an APE1 inhibitor?
A2: When evaluating an APE1 inhibitor, the primary pharmacokinetic parameters to assess include:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.[8]
-
Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.[8]
-
Half-life (t½): The time it takes for the drug concentration to decrease by half.[8]
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vss): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[8]
-
Oral Bioavailability (%F): The fraction of an orally administered dose that reaches systemic circulation.[8]
Q3: What are common PK challenges with small molecule inhibitors like those targeting APE1?
A3: Small molecule inhibitors often face several PK challenges:
-
Poor Aqueous Solubility: Many potent inhibitors are highly lipophilic and poorly soluble in water, which can limit absorption and lead to low bioavailability.[10][11]
-
Low Permeability: The inability to efficiently cross biological membranes, such as the intestinal epithelium, can hinder absorption.[11]
-
Rapid Metabolism: Extensive first-pass metabolism in the liver can significantly reduce the amount of drug reaching systemic circulation.[8]
-
High Inter-Individual Variability: Differences in patient populations (e.g., renal function, genetics) can lead to inconsistent drug exposure.[12]
-
Efflux Transporter Substrates: The drug may be actively pumped out of cells by transporters like P-glycoprotein, limiting its absorption and distribution.[11]
Q4: How can the aqueous solubility of an APE1 inhibitor be improved?
A4: Improving solubility is a key step toward better bioavailability. Strategies include:
-
Salt Formation: For ionizable compounds, forming a salt is a common and effective way to increase solubility and dissolution rate.[13]
-
Particle Size Reduction: Techniques like micronization and nanocrystal technology increase the surface area of the drug, which can enhance the dissolution rate.[10][14]
-
Co-solvents and Surfactants: Using water-miscible organic solvents (co-solvents) or surfactants can increase the solubility of poorly soluble compounds in aqueous solutions.[10][13]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, effectively increasing their solubility.[10][15]
Q5: What formulation strategies can enhance the oral bioavailability of APE1 inhibitors?
A5: Advanced formulation strategies can significantly improve the oral bioavailability of challenging compounds:
-
Lipid-Based Formulations: Encapsulating the drug in lipid carriers (oils, surfactants, and co-solvents) can improve solubility and absorption. These systems can also promote lymphatic transport, bypassing first-pass metabolism in the liver.[10][16]
-
Amorphous Solid Dispersions: Dispersing the drug in its high-energy, non-crystalline (amorphous) form within a hydrophilic polymer matrix can enhance dissolution and absorption.[14][16]
-
Nanoparticles: Reducing particle size to the nanoscale dramatically increases surface area, accelerating dissolution. Nanoparticles can also be engineered for controlled release and targeted delivery.[15][16]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Oral Bioavailability
| Observed Problem | Potential Cause | Suggested Action / Experiment |
| Low Cmax and AUC after oral dosing, but normal after IV dosing | Poor absorption due to low solubility or dissolution rate. | 1. Measure aqueous solubility. 2. Perform particle size analysis. 3. Evaluate different formulations (e.g., micronization, lipid-based systems, amorphous solid dispersions).[14][16] |
| Poor intestinal permeability. | 1. Perform a Caco-2 permeability assay to assess intestinal epithelial transport. 2. Investigate if the compound is a substrate for efflux transporters (e.g., P-gp). | |
| Low AUC after oral dosing compared to IV, with high clearance | High first-pass metabolism in the liver. | 1. Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions.[17] 2. Identify major metabolites to understand metabolic pathways. 3. Consider prodrug strategies to mask metabolic soft spots.[9] |
| High variability in oral absorption between subjects | Food effects; differences in gastrointestinal pH or motility. | 1. Conduct food-effect studies in animal models. 2. Analyze the pH-solubility profile of the compound.[13] 3. Consider controlled-release formulations to minimize variability. |
Guide 2: Troubleshooting High Variability in In Vivo PK Studies
| Observed Problem | Potential Cause | Suggested Action / Experiment |
| Inconsistent plasma concentrations between animals in the same dose group | Issues with formulation homogeneity or stability. | 1. Verify the homogeneity and concentration of the dosing formulation before administration. 2. Check the stability of the compound in the formulation vehicle over the duration of the study. |
| Inconsistent dosing technique. | 1. Ensure all technical staff are properly trained and use a consistent oral gavage or injection technique. 2. Verify the administered volume for each animal. | |
| Biological factors (e.g., differences in metabolism, renal function). | 1. Stratify study animals by relevant factors if known (e.g., weight, age).[12] 2. Increase the number of animals per group to improve statistical power. | |
| Sample handling and processing errors. | 1. Standardize blood collection, processing, and storage procedures.[12] 2. Use an appropriate anticoagulant and ensure samples are stored at the correct temperature. | |
| Analytical assay variability | Matrix effects from biological samples. | 1. Thoroughly validate the bioanalytical method for matrix effects.[18] 2. Optimize sample preparation (e.g., using solid-phase extraction) to remove interfering substances.[12] |
| Inconsistent internal standard performance. | 1. Ensure the internal standard is chemically similar to the analyte and does not have any chemical reaction with the drug.[18] 2. Verify the purity and concentration of the internal standard stock solution. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Hypothetical this compound Analogs in Rats
This table provides an example of how to summarize PK data for different chemical analogs to guide lead optimization.
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | AUC (ng*h/mL) | t½ (h) | Oral Bioavailability (%F) |
| This compound | 10 | 150 ± 35 | 450 ± 90 | 2.1 ± 0.5 | 15% |
| Analog A | 10 | 450 ± 70 | 1800 ± 250 | 3.5 ± 0.8 | 45% |
| Analog B | 10 | 800 ± 120 | 4800 ± 600 | 5.0 ± 1.1 | 75% |
| Analog C | 10 | 120 ± 25 | 300 ± 60 | 1.8 ± 0.4 | 10% |
Table 2: Comparison of Formulation Strategies for this compound
This table illustrates the impact of different formulation approaches on the oral bioavailability of a lead compound.
| Formulation Type | Description | Key Advantage | Resulting %F (Example) |
| Aqueous Suspension | Simple suspension in water with a suspending agent. | Easy to prepare. | 15% |
| Micronized Suspension | Particle size reduced to the micron range. | Increased surface area, improved dissolution.[14] | 30% |
| Lipid-Based System (SMEDDS) | Self-microemulsifying drug delivery system. | Maintains drug in a solubilized state, enhances absorption.[15] | 65% |
| Amorphous Solid Dispersion | Drug dispersed in a polymer matrix. | Greatly enhanced dissolution rate and concentration.[14] | 80% |
Experimental Protocols
Protocol 1: In Vitro APE1 Endonuclease Activity Assay
This assay measures the ability of a compound to inhibit the DNA repair function of APE1.
-
Objective: To determine the IC50 value of this compound against APE1's endonuclease activity.
-
Materials:
-
Recombinant human APE1 enzyme.
-
Fluorescently labeled DNA substrate: A double-stranded oligonucleotide containing a tetrahydrofuran (THF) abasic site mimic, with a fluorophore (e.g., 6-FAM) on one end and a quencher (e.g., DABCYL) on the other.[17][19]
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM KCl, 10 mM MgCl2, 0.1 mg/mL BSA, pH 7.5).
-
This compound and control compounds, serially diluted in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Method:
-
Add 2 µL of serially diluted this compound or control compound to the wells of the 384-well plate.
-
Add 10 µL of APE1 enzyme solution (e.g., 0.1 nM final concentration) to all wells except the negative control.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 8 µL of the DNA substrate (e.g., 50 nM final concentration).
-
Measure the increase in fluorescence intensity kinetically for 10-15 minutes at 37°C.[17] The APE1 cleavage of the THF site separates the fluorophore from the quencher, resulting in a signal increase.[19]
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic PK study to determine key parameters following oral administration.
-
Objective: To determine the Cmax, AUC, t½, and oral bioavailability of this compound.
-
Materials:
-
Sprague-Dawley rats (n=3-5 per group).
-
This compound formulated for both oral (p.o.) and intravenous (IV) administration.
-
Dosing syringes and oral gavage needles.
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA).
-
Centrifuge, analytical balance, vortex mixer.
-
LC-MS/MS system for bioanalysis.
-
-
Method:
-
Dosing:
-
Oral Group: Administer this compound at a defined dose (e.g., 10 mg/kg) via oral gavage.
-
IV Group: Administer this compound at a lower dose (e.g., 1 mg/kg) via tail vein injection to determine bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) from the tail vein or saphenous vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Prepare plasma samples for analysis, typically by protein precipitation or liquid-liquid extraction.[18]
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration versus time for each animal.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters (Cmax, AUC, t½).
-
Calculate oral bioavailability using the formula: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
-
Mandatory Visualizations
Caption: Dual functions of APE1 in DNA repair and redox signaling.
Caption: Workflow for improving pharmacokinetic properties.
Caption: Logic diagram for troubleshooting low bioavailability.
References
- 1. Understanding different functions of mammalian AP endonuclease (APE1) as a promising tool for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. APE1/Ref-1 as an emerging therapeutic target for various human diseases: phytochemical modulation of its functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of New Potential APE1 Inhibitors by Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. upm-inc.com [upm-inc.com]
- 17. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for long-term storage of APE1-IN-1
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of APE1-IN-1, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its experimental use.
Best Practices for Long-Term Storage
Proper storage of this compound is critical to maintain its stability and ensure the reproducibility of experimental results. Below are the recommended storage conditions and handling practices.
Summary of Storage Conditions
| Storage Format | Temperature | Duration | Additional Notes |
| Solid (Lyophilized Powder) | -20°C or -80°C | Up to 2 years (estimated) | Store in a tightly sealed container, protected from light and moisture. A desiccator is recommended. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1] | Aliquot to minimize freeze-thaw cycles. Use tightly sealed vials to prevent moisture absorption by DMSO. |
| -20°C | Up to 1 month[1] | Suitable for short-term storage of working aliquots. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound. Ensure you are using anhydrous, high-purity DMSO to minimize degradation. For in vivo studies, specific formulations with solvents like Cremophor EL, PEG300, and Tween-80 may be required, and it is crucial to follow established protocols for their preparation.
Q2: How many times can I freeze and thaw my this compound stock solution?
A2: It is highly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and increase the risk of compound degradation, potentially affecting its activity.
Q3: My this compound solution has precipitated after thawing. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded at a lower temperature or if the solvent has absorbed water. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If it does not fully redissolve, it is recommended to prepare a fresh stock solution.
Q4: Is this compound sensitive to light?
Q5: How can I check the activity of my stored this compound?
A5: The activity of your stored this compound can be verified by performing an APE1 enzyme activity assay. You can compare the IC50 value of your stored compound to that of a freshly prepared solution or the value reported in the literature. A detailed protocol for an APE1 activity assay is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Decreased or no inhibitory activity | - Compound degradation due to improper storage (e.g., multiple freeze-thaw cycles, moisture, light exposure).- Incorrect concentration of the inhibitor in the assay. | - Prepare a fresh stock solution from solid compound.- Verify the concentration of your stock solution using a spectrophotometer or another quantitative method.- Perform a dose-response experiment to determine the IC50 and compare it to expected values. |
| Precipitation in stock solution or assay buffer | - Poor solubility of the compound in the chosen solvent or buffer.- The final concentration in the assay exceeds the solubility limit.- The solvent (e.g., DMSO) has absorbed water. | - Gently warm and vortex the solution. If precipitation persists, prepare a fresh stock solution.- Check the solubility information for this compound and ensure the final concentration in your assay is below the solubility limit.- Use fresh, anhydrous DMSO for preparing stock solutions. |
| Inconsistent results between experiments | - Variability in storage conditions of aliquots.- Inconsistent handling and preparation of working solutions.- Degradation of the compound over time. | - Ensure all aliquots are stored under the same conditions and for a similar duration.- Follow a standardized protocol for preparing working solutions.- Use a fresh aliquot for each experiment and avoid using old stock solutions. |
Experimental Protocols
Protocol for Assessing this compound Stability and Activity
This protocol describes a method to determine the stability and inhibitory activity of this compound after long-term storage using a fluorescence-based APE1 activity assay.
Materials:
-
Stored this compound (solid or stock solution)
-
Fresh this compound (for comparison)
-
Recombinant human APE1 enzyme
-
Fluorescently labeled DNA substrate containing an abasic site (e.g., a 5'-FAM/3'-DABCYL labeled oligonucleotide with a THF site)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl2, 1 mM DTT)
-
Anhydrous DMSO
-
Microplate reader with fluorescence capabilities
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
If testing a stored stock solution, thaw it at room temperature.
-
If testing stored solid this compound, dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Create a serial dilution of both the fresh and stored this compound solutions in the assay buffer to achieve a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).
-
-
APE1 Activity Assay:
-
In a 96-well black plate, add the following to each well:
-
Assay buffer
-
This compound dilution (or DMSO as a vehicle control)
-
Recombinant APE1 enzyme (at a final concentration optimized for linear reaction kinetics)
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescently labeled DNA substrate to each well.
-
Immediately begin kinetic reading on a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM). Read every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for both the fresh and stored this compound.
-
-
Interpretation:
-
A significant increase in the IC50 value of the stored this compound compared to the fresh sample indicates degradation and loss of activity.
-
Visualizations
APE1 Signaling Pathway
The following diagram illustrates the central role of APE1 in the base excision repair (BER) pathway, which is inhibited by this compound.
Caption: A diagram of the APE1-mediated base excision repair pathway.
Troubleshooting Workflow for this compound Storage Issues
This workflow provides a logical sequence of steps to troubleshoot common problems encountered with stored this compound.
Caption: A workflow for troubleshooting issues with stored this compound.
References
Mitigating APE1-IN-1 degradation in experimental conditions
Technical Support Center: APE1 Inhibitor Series
Welcome to the technical support center for our APE1 inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of APE1 inhibitors, with a focus on mitigating compound degradation.
Frequently Asked Questions (FAQs)
Q1: My APE1 inhibitor shows a gradual loss of activity over time in my multi-day experiment. What could be the cause?
A1: This is a common issue that can stem from several factors. The most likely cause is the degradation of the inhibitor in your experimental medium. We recommend performing a stability study of the inhibitor in your specific cell culture medium at 37°C over the time course of your experiment. Other potential causes include adsorption to plasticware or metabolism by the cells.
Q2: I observe precipitation in my stock solution or in the culture medium after adding the APE1 inhibitor. What should I do?
A2: Precipitation indicates that the inhibitor's solubility limit has been exceeded. For stock solutions, ensure you are using an appropriate solvent (e.g., DMSO) and do not exceed the recommended maximum concentration. When diluting into aqueous culture medium, avoid "shock" precipitation by adding the inhibitor dropwise while vortexing. If precipitation persists, consider using a lower final concentration or formulating the inhibitor with a solubilizing agent like Pluronic F-68.
Q3: My experimental results with the APE1 inhibitor are inconsistent between batches. What are the potential sources of this variability?
A3: Inconsistent results often point to issues with inhibitor stability and handling. Ensure that your stock solutions are stored correctly (see storage recommendations below) and that you are using fresh dilutions for each experiment. It is also crucial to verify the concentration of your stock solution periodically using techniques like UV-Vis spectrophotometry or HPLC. Batch-to-batch variability in the inhibitor itself is rare but possible; please contact our technical support with the lot numbers if you suspect this is the case.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common problems related to APE1 inhibitor degradation.
Guide 1: Investigating Loss of Inhibitor Activity
If you suspect your APE1 inhibitor is degrading during your experiment, follow this workflow:
-
Assess Stock Solution Integrity:
-
Action: Analyze your stock solution using HPLC or LC-MS to check for the presence of degradation products.
-
Interpretation: If new peaks are observed compared to a freshly prepared standard, your stock solution has degraded. Prepare a fresh stock.
-
-
Evaluate Stability in Experimental Medium:
-
Action: Incubate the inhibitor in your cell-free experimental medium under the same conditions as your experiment (e.g., 37°C, 5% CO2). Collect samples at different time points (e.g., 0, 2, 8, 24, 48 hours) and analyze by HPLC or LC-MS.
-
Interpretation: A decrease in the parent inhibitor peak area over time confirms instability in the medium.
-
-
Consider Cellular Metabolism:
-
Action: Perform the same stability assay as in step 2, but in the presence of your cells.
-
Interpretation: If the rate of degradation is significantly faster in the presence of cells, cellular metabolism is likely contributing to the loss of your inhibitor.
-
Apurinic/apyrimidinic endonuclease 1 (APE1) is a critical enzyme in the DNA base excision repair (BER) pathway, responsible for repairing DNA damage caused by oxidation and alkylation.[1] It functions by recognizing and cleaving the DNA backbone at apurinic/apyrimidinic (AP) sites, where a base is missing.[2] APE1 also has a redox function, regulating the activity of transcription factors involved in cancer progression.[1] Inhibiting APE1 can enhance the effectiveness of DNA-damaging cancer therapies by preventing DNA repair.[2]
Guide 2: Troubleshooting Inconsistent Results
Inconsistent results can be frustrating and can compromise your data's reliability. This guide provides a checklist to identify the source of variability.
| Potential Cause | Troubleshooting Step |
| Inhibitor Stock Degradation | Prepare fresh stock solution for each experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Store stocks at -80°C, protected from light. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, use a fresh tip for each dilution step to avoid carryover. |
| Variable Cell Conditions | Ensure cells are seeded at a consistent density and are in the same growth phase (e.g., logarithmic) for each experiment. Monitor cell health and morphology. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps, especially for short-term treatments. Stagger the addition of the inhibitor to plates if you have many samples to ensure consistent treatment duration. |
| Assay Reagent Variability | Use reagents from the same lot number within an experimental set. Prepare fresh assay buffers and solutions for each experiment. |
Quantitative Data Summary
The following tables provide representative stability data for a generic APE1 inhibitor ("Inhibitor-X") under various conditions. We strongly recommend generating similar data for your specific experimental setup.
Table 1: Stability of Inhibitor-X in Different Solvents at -20°C
| Solvent | % Remaining after 1 week | % Remaining after 4 weeks | % Remaining after 3 months |
| DMSO | >99% | 98% | 95% |
| Ethanol | 95% | 88% | 75% |
| PBS | 80% | 60% | <40% |
Table 2: Stability of Inhibitor-X (10 µM) in Cell Culture Media at 37°C
| Medium | % Remaining after 8 hours | % Remaining after 24 hours | % Remaining after 48 hours |
| DMEM + 10% FBS | 92% | 75% | 55% |
| RPMI + 10% FBS | 90% | 72% | 50% |
| DMEM (serum-free) | 85% | 60% | 35% |
Experimental Protocols
Protocol 1: Assessing Stock Solution Stability
This protocol outlines a method to determine the stability of your APE1 inhibitor stock solution over time.
Materials:
-
APE1 inhibitor
-
Anhydrous DMSO
-
HPLC or LC-MS system
-
C18 reverse-phase column
-
Acetonitrile (ACN) and water (with 0.1% formic acid) as mobile phases
-
Low-binding microtubes
Procedure:
-
Prepare a 10 mM stock solution of the APE1 inhibitor in anhydrous DMSO.
-
Immediately analyze a sample of the freshly prepared stock solution (T=0) by HPLC or LC-MS to obtain a reference chromatogram.
-
Aliquot the remaining stock solution into single-use, tightly sealed microtubes.
-
Store the aliquots under your desired storage conditions (e.g., -20°C, -80°C, 4°C, room temperature, protected from light or exposed to light).
-
At specified time points (e.g., 1, 2, 4 weeks and 3, 6 months), thaw one aliquot from each storage condition.
-
Analyze the samples by HPLC or LC-MS using the same method as the T=0 sample.
-
Calculate the percentage of the inhibitor remaining by comparing the peak area of the parent compound at each time point to the peak area at T=0.
Protocol 2: In-Medium Stability Assay
This protocol is designed to evaluate the stability of the APE1 inhibitor in your specific cell culture medium.
Materials:
-
APE1 inhibitor stock solution (10 mM in DMSO)
-
Cell culture medium (e.g., DMEM, with and without 10% FBS)
-
24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Acetonitrile (ACN) with an internal standard
-
Centrifuge
Procedure:
-
Prepare a working solution of the APE1 inhibitor by diluting the stock solution in the cell culture medium to a final concentration of 10 µM.
-
Add 1 mL of this working solution to triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
To each aliquot, add 200 µL of cold ACN containing an internal standard to precipitate proteins and extract the inhibitor.
-
Vortex the samples for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
Quantify the amount of inhibitor remaining at each time point relative to the T=0 sample.
Visual Guides
Caption: A flowchart for troubleshooting common issues in small molecule stability assays.
Caption: The role of APE1 in the Base Excision Repair (BER) pathway and the action of APE1 inhibitors.
Caption: An experimental workflow for determining the stability of an inhibitor in cell culture medium.
References
Validation & Comparative
A Head-to-Head Battle of APE1 Inhibitors: A Comparative Guide to APE1-IN-1 and CRT0044876
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent Apurinic/Apyrimidinic Endonuclease 1 (APE1) inhibitors: APE1-IN-1 and CRT0044876. We delve into their performance, supported by experimental data, to facilitate informed decisions in your research.
APE1 is a critical enzyme in the Base Excision Repair (BER) pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in DNA, one of the most common forms of DNA damage. Its inhibition is a promising strategy to enhance the efficacy of DNA-damaging cancer therapies. This guide offers a side-by-side analysis of two key small molecule inhibitors of APE1.
Performance Comparison at a Glance
| Feature | This compound | CRT0044876 |
| Reported IC50 (APE1 Endonuclease Activity) | ~2 µM (qHTS assay), 12 µM (radiotracer incision assay)[1] | ~3 µM[2][3][4] |
| Mechanism of Action | Inhibition of APE1 endonuclease activity[1] | Inhibition of APE1 endonuclease, 3′-phosphodiesterase, and 3′-phosphatase activities[2][3][5]. However, some studies suggest it may form colloidal aggregates, leading to non-specific inhibition. |
| Cellular Effects | Potentiates cytotoxicity of methyl methanesulfonate (MMS) and temozolomide (TMZ)[1] | Potentiates cytotoxicity of several DNA base-targeting compounds, including MMS and TMZ[2] |
| Blood-Brain Barrier Penetration | Yes[1] | Not explicitly reported |
| Specificity | Selective for APE1 | Specific inhibitor of the exonuclease III family of enzymes to which APE1 belongs; no inhibitory activity towards endonuclease IV[2] |
Delving into the Data: A Closer Look
Biochemical Potency
This compound demonstrates potent inhibition of APE1's endonuclease activity with an IC50 value of approximately 2 µM in a quantitative high-throughput screening (qHTS) assay and 12 µM in a radiotracer incision assay.[1] CRT0044876 also exhibits strong inhibition with a consistently reported IC50 of around 3 µM for APE1's AP endonuclease activity.[2][3][4] Furthermore, CRT0044876 has been shown to inhibit the 3′-phosphoglycolate diesterase activity of APE1 with an IC50 of approximately 5 µM.[3]
It is crucial to note that some reports have raised concerns about the mechanism of action of CRT0044876, suggesting that it may form colloidal aggregates at concentrations used in assays, which can lead to non-specific protein sequestration and inhibition. This characteristic should be carefully considered when interpreting experimental results.
Cellular Activity and Synergy with Chemotherapeutics
Both inhibitors have been shown to enhance the cytotoxic effects of DNA alkylating agents. This compound potentiates the activity of methyl methanesulfonate (MMS) and temozolomide (TMZ) in cancer cells.[1] Similarly, CRT0044876 sensitizes cells to a range of DNA-damaging agents that induce lesions repaired by the BER pathway.[2] This synergistic effect is attributed to the accumulation of unrepaired AP sites, leading to replication stress and cell death.
Experimental Protocols: Methodologies for Key Experiments
APE1 Endonuclease Activity Assay (Fluorescence-Based)
This assay measures the cleavage of a fluorescently labeled DNA substrate containing an AP site.
Materials:
-
Purified recombinant human APE1 protein
-
Fluorescently labeled oligonucleotide substrate containing a single AP site (e.g., with a 5'-FAM and a 3'-quencher)
-
Assay buffer: 50 mM HEPES, 100 mM KCl, 10 mM MgCl2, 0.1 mg/ml BSA, pH 7.5
-
APE1 inhibitor (this compound or CRT0044876) dissolved in DMSO
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the APE1 inhibitor in assay buffer.
-
In a 96-well plate, add the inhibitor dilutions.
-
Add the fluorescently labeled DNA substrate to each well to a final concentration of 50 nM.
-
Initiate the reaction by adding purified APE1 protein to a final concentration of 1 nM.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for FAM) at regular intervals (e.g., every minute for 30 minutes) at 37°C.
-
The rate of increase in fluorescence corresponds to the APE1 endonuclease activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTS/MTT Assay)
This assay assesses the effect of APE1 inhibitors on cell viability in the presence of a DNA-damaging agent.
Materials:
-
Cancer cell line (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
APE1 inhibitor (this compound or CRT0044876)
-
DNA-damaging agent (e.g., MMS or TMZ)
-
MTS or MTT reagent
-
96-well clear plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the APE1 inhibitor alone, the DNA-damaging agent alone, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of ATR-Chk1 Pathway Activation
This protocol is used to detect the phosphorylation of key proteins in the ATR-Chk1 signaling pathway following APE1 inhibition and DNA damage.
Materials:
-
Cancer cell line
-
APE1 inhibitor
-
DNA-damaging agent (e.g., hydroxyurea or UV radiation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ATR (Ser428), anti-ATR, anti-phospho-Chk1 (Ser345), anti-Chk1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells and treat with the APE1 inhibitor and/or DNA-damaging agent as described in the cell viability assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
References
- 1. A Crowding Barrier to Protein Inhibition in Colloidal Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule aggregates inhibit amyloid polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and specific assays for measuring APE-1 endonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of APE1-IN-1 for APE1 Over Other Nucleases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of the small molecule inhibitor APE1-IN-1 for its primary target, Apurinic/Apyrimidinic Endonuclease 1 (APE1), versus other common cellular nucleases. Understanding the selectivity of a molecular inhibitor is paramount in drug development to minimize off-target effects and ensure therapeutic efficacy. This document summarizes available quantitative data, details relevant experimental protocols for assessing nuclease inhibition, and provides visual representations of the APE1 signaling pathway and experimental workflows.
Introduction to APE1 and its Inhibition
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical enzyme in the DNA Base Excision Repair (BER) pathway.[1][2][3][4] It is responsible for recognizing and cleaving the phosphodiester backbone at apurinic/apyrimidinic (AP) sites in DNA, which are common forms of DNA damage.[2][3][4] Beyond its role in DNA repair, APE1 also functions as a redox regulator of several transcription factors, thereby influencing gene expression.[5]
Given its central role in DNA repair, inhibiting APE1 is a promising strategy in cancer therapy to sensitize tumor cells to DNA-damaging agents. This compound is a small molecule inhibitor that has been shown to inhibit the endonuclease activity of APE1. However, a crucial aspect of its therapeutic potential is its specificity for APE1 over other nucleases in the cell to avoid unintended cellular toxicity.
Quantitative Assessment of this compound Specificity
Comprehensive public data on the specificity profile of this compound against a wide range of nucleases is limited. The following table presents a representative comparison of the half-maximal inhibitory concentration (IC50) values, with some data being hypothetical to illustrate a typical specificity assessment. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[5][6] A lower IC50 value indicates a more potent inhibitor.[5]
| Nuclease Target | Nuclease Type | Substrate Specificity | This compound IC50 (µM) | Reference/Note |
| APE1 | Endonuclease | AP sites in DNA | 2 | --INVALID-LINK-- |
| Endonuclease IV (E. coli) | Endonuclease | AP sites in DNA | > 100 | Hypothetical - Often used as a control for APE1 family specificity.[7] |
| Exonuclease III (E. coli) | Exonuclease | 3' to 5' dsDNA | ~50 | Hypothetical - APE1 is the human homolog of Exonuclease III.[8] |
| DNase I | Endonuclease | ssDNA and dsDNA | > 200 | Hypothetical - A common, relatively non-specific endonuclease. |
| RNase H | Endonuclease | RNA in RNA:DNA hybrids | > 200 | Hypothetical - A nuclease with a distinct substrate from APE1. |
| Flap Endonuclease 1 (FEN1) | Endonuclease | 5' flap structures | > 150 | Hypothetical - Another key enzyme in DNA repair.[1] |
Note: The IC50 values for nucleases other than APE1 are representative and intended to illustrate the data required for a thorough specificity analysis. Further experimental validation is necessary to confirm the precise selectivity profile of this compound.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of APE1's function and how its inhibition is assessed, the following diagrams illustrate the APE1 signaling pathway in Base Excision Repair and a general experimental workflow for determining inhibitor specificity.
Experimental Protocols
The following is a generalized protocol for a fluorescence-based in vitro nuclease inhibition assay, which can be adapted to assess the specificity of this compound against a panel of nucleases.
Objective:
To determine the IC50 value of this compound for APE1 and other selected nucleases.
Materials:
-
Purified recombinant human APE1 and other nucleases of interest (e.g., Endonuclease IV, Exonuclease III, DNase I, RNase H, FEN1).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Fluorescently labeled nuclease substrate: A synthetic oligonucleotide with a fluorophore and a quencher at opposite ends. When the substrate is intact, the quencher suppresses the fluorophore's signal. Nuclease cleavage separates the fluorophore and quencher, resulting in an increase in fluorescence. The substrate sequence should be specific to the nuclease being assayed (e.g., an AP-site containing oligonucleotide for APE1).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1 mg/ml BSA, and an appropriate divalent cation like 5 mM MgCl2, as nuclease activity is often metal-dependent).
-
Nuclease-free water.
-
96-well black microplates.
-
Fluorescence plate reader.
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., from 0.01 µM to 100 µM). Include a DMSO-only control.
-
Dilute the nucleases to their optimal working concentrations in assay buffer.
-
Dilute the fluorescently labeled substrate to its working concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the serially diluted this compound or DMSO control to the appropriate wells.
-
Add the diluted nuclease to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement of Reaction:
-
Initiate the nuclease reaction by adding the fluorescently labeled substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes) for a kinetic assay, or after a fixed incubation time for an endpoint assay.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (rate of fluorescence increase) from the kinetic data. For endpoint assays, use the final fluorescence reading.
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of nuclease activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[9]
-
-
Specificity Determination:
-
Repeat the assay for each nuclease in the panel.
-
Compare the IC50 value of this compound for APE1 to its IC50 values for the other nucleases. A significantly higher IC50 for other nucleases indicates specificity for APE1.
-
Conclusion
The assessment of inhibitor specificity is a cornerstone of preclinical drug development. While this compound shows promise as an inhibitor of the critical DNA repair enzyme APE1, a comprehensive evaluation of its activity against a broad panel of other cellular nucleases is essential to fully characterize its selectivity profile and predict potential off-target effects. The experimental framework provided in this guide offers a robust method for conducting such an assessment. Further studies are required to generate a complete and publicly available dataset on the specificity of this compound, which will be invaluable for the scientific and drug development communities.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Oxidative DNA damage is concurrently repaired by base excision repair (BER) and apyrimidinic endonuclease 1 (APE1)‐initiated nonhomologous end joining (NHEJ) in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base Excision Repair in Mitotic Cells and the Role of Apurinic/Apyrimidinic Endonuclease 1 (APE1) in Post-Mitotic Transcriptional Reactivation of Genes [mdpi.com]
- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Apurinic/Apyrimidinic Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Cross-Validation of APE1-IN-1 Activity in Diverse Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in the DNA base excision repair (BER) pathway, has emerged as a promising target in oncology. Its dual roles in DNA repair and redox signaling make it a key player in cancer cell survival and proliferation. This guide provides a comparative analysis of the novel APE1 inhibitor, APE1-IN-1, and its activity across various cancer types, alongside other known APE1 inhibitors.
Introduction to this compound
This compound is a potent and blood-brain barrier-penetrant inhibitor of APE1 with a reported IC50 value of 2 µM.[1] Its primary mechanism of action involves the inhibition of the endonuclease activity of APE1, which leads to an accumulation of DNA damage and potentiation of the cytotoxic effects of DNA alkylating agents, such as temozolomide and methylmethane sulfonate.[1] This guide aims to consolidate the available data on this compound's efficacy in different cancer cell lines and provide a framework for its comparative evaluation.
Comparative Analysis of APE1 Inhibitor Activity
To provide a clear overview of the efficacy of this compound in comparison to other inhibitors, the following table summarizes the available quantitative data across various cancer cell lines.
| Inhibitor | Cancer Type | Cell Line | IC50 / Activity | Reference |
| This compound | Cervical Cancer | HeLa | Dose-dependent inhibition of AP site incision | [1] |
| This compound | - | - | IC50: 2 µM (qHTS assay) | [1] |
| This compound | - | - | IC50: 12 µM (radiotracer incision assay) | [1] |
| AR03 | Glioblastoma | SF767 | Potentiates cytotoxicity of temozolomide | [2] |
| Lucanthone | Breast Cancer | MDA-MB-231 | Enhances cell killing with MMS and TMZ | [3] |
| Fiduxosin | Ovarian, Hepatic, Breast, Glial | Ovcar5, TOV-112D, Huh7, JHH6, HCC70, MCF7, SF767 | IC50 values determined across cell lines | [2] |
| Spiclomazine | Ovarian, Hepatic, Breast, Glial | Ovcar5, TOV-112D, Huh7, JHH6, HCC70, MCF7, SF767 | IC50 values determined across cell lines | [2] |
| SB 206553 | Ovarian, Hepatic, Breast, Glial | Ovcar5, TOV-112D, Huh7, JHH6, HCC70, MCF7, SF767 | IC50 values determined across cell lines | [2] |
| AJAY-4 | Melanoma | SK-MEL-5 | Median GI50: 4.19 µM (NCI-60 panel) | [4] |
| E3330 | Bladder Cancer | - | Inhibits cell proliferation more effectively with cisplatin | [5] |
| APX3330 | Pancreatic, Breast Cancer | - | Reduces cell viability, migration, and invasion | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to evaluate APE1 inhibitor activity.
APE1 Endonuclease Activity Assay (Fluorescence-Based)
This assay measures the incision activity of APE1 on a fluorogenic DNA substrate.
-
Principle: A dual-labeled oligonucleotide probe containing a centrally located abasic site (e.g., tetrahydrofuran, THF) is used. A fluorophore (e.g., 6-FAM) is attached to the 5' end and a quencher (e.g., DABCYL) to the 3' end. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the abasic site by APE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to APE1 activity.[7][8]
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, and 1 mM DTT), the fluorogenic substrate, and the APE1 enzyme (recombinant or from cell extracts).
-
Add the test inhibitor (e.g., this compound) at various concentrations.
-
Incubate the reaction at 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Calculate the rate of the reaction to determine the level of APE1 inhibition.
-
Radiotracer Incision Assay
This highly sensitive assay directly measures the cleavage of a radiolabeled DNA substrate.
-
Principle: A double-stranded DNA oligonucleotide containing a single abasic site is 5'-end-labeled with 32P. After incubation with APE1, the cleavage of the phosphodiester bond results in a shorter, radiolabeled product. The product is then separated from the intact substrate by denaturing polyacrylamide gel electrophoresis (PAGE) and quantified.[9]
-
Procedure:
-
Incubate purified APE1 protein or cell extracts with the 32P-labeled DNA substrate in a reaction buffer (e.g., 50 mM HEPES, 50 mM KCl, 10 mM MgCl2, 0.1 mg/ml BSA, and 0.05% Triton X-100).
-
Add the APE1 inhibitor at desired concentrations.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding a formamide-containing stop solution.
-
Denature the DNA by heating and separate the products on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled bands using autoradiography or phosphorimaging and quantify the percentage of cleaved product.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to assess the binding of proteins to DNA and can be adapted to study the effect of inhibitors on APE1's interaction with its DNA substrate.
-
Principle: This technique is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment in a non-denaturing polyacrylamide or agarose gel. The binding of APE1 to a labeled DNA probe containing an abasic site results in a "shifted" band. An inhibitor that prevents this binding will reduce the intensity of the shifted band.[5][10][11][12][13]
-
Procedure:
-
Label a DNA oligonucleotide probe containing an abasic site with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Incubate the labeled probe with purified APE1 protein or nuclear extracts in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Add the APE1 inhibitor to the reaction mixture.
-
Separate the protein-DNA complexes from the free probe by electrophoresis on a native polyacrylamide gel.
-
Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging.
-
Visualizing APE1's Role and Inhibition
To better understand the biological context of APE1 inhibition, the following diagrams illustrate the APE1 signaling pathway and a typical experimental workflow.
Caption: APE1's dual function in DNA repair and redox signaling.
Caption: Workflow for evaluating APE1 inhibitor activity.
Conclusion
This compound represents a promising therapeutic agent for sensitizing cancer cells to conventional chemotherapies. The provided data and protocols offer a foundation for further investigation into its efficacy across a broader spectrum of cancer types. Objective comparison with existing APE1 inhibitors is essential for defining its therapeutic potential and identifying patient populations most likely to benefit from this targeted approach. Further studies are warranted to generate comprehensive quantitative data for this compound in various cancer models to solidify its position in the landscape of APE1-targeted therapies.
References
- 1. Apurinic endonuclease 1 promotes the cisplatin resistance of lung cancer cells by inducing Parkin-mediated mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel small-molecule inhibitor of apurinic/apyrimidinic endonuclease 1 blocks proliferation and reduces viability of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the human apurinic/apyrimidinic endonuclease (APE1) repair activity and sensitization of breast cancer cells to DNA alkylating agents with lucanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and activity of AP endonuclease-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Revisiting Two Decades of Research Focused on Targeting APE1 for Cancer Therapy: The Pros and Cons [mdpi.com]
- 7. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 11. Electrophoretic mobility shift assay (EMSA) [protocols.io]
- 12. oncology.wisc.edu [oncology.wisc.edu]
- 13. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of APE1-IN-1 IC50: A Comparative Guide to APE1 Inhibitors
This guide provides an objective comparison of the inhibitory potency (IC50) of APE1-IN-1 against other known inhibitors of Apurinic/Apyrimidinic Endonuclease 1 (APE1). APE1 is a critical enzyme in the base excision repair (BER) pathway, making it a key target for cancer therapy to enhance the efficacy of DNA-damaging agents. This document summarizes quantitative data, details experimental methodologies for IC50 determination, and presents a visual workflow for these assays.
Comparative Analysis of APE1 Inhibitor IC50 Values
The inhibitory concentration at 50% (IC50) for this compound has been reported with variability depending on the assay methodology. A quantitative high-throughput screening (qHTS) assay reported an IC50 of 2 µM, while a radiotracer incision assay (RIA) indicated an IC50 of 12 µM. To provide a broader context for these values, the following table compares the IC50 of this compound with a selection of other published APE1 inhibitors.
| Inhibitor | IC50 (µM) | Assay Method | Reference |
| This compound | 2 | qHTS | [1] |
| 12 | Radiotracer Incision Assay (RIA) | [1] | |
| AR03 (MLS000552981) | 2.1 | Whole Cell Extract AP Endonuclease Assay | [2] |
| ~31 | Biochemical Assay | [2] | |
| 3.7 ± 0.3 | Fluorescence-based Incision Assay | [3] | |
| CRT0044876 | 3 | Fluorescence-based Incision Assay | [3] |
| Myricetin | ~5 | Biochemical Assay | [3][4] |
| AJAY-4 | 0.12 (Kᵢ) | Biochemical Assay | |
| NSC-13755 | 0.004 | Biochemical Assay | |
| E3330 | 14.7 | Gel-based Excision Assay | [5] |
Note: IC50 values can vary significantly based on the specific experimental conditions, including enzyme and substrate concentrations, buffer composition, and detection method. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies for two common assays used to determine the IC50 of APE1 inhibitors are provided below.
Fluorescence-Based AP Site Incision Assay
This assay measures the endonuclease activity of APE1 by monitoring the increase in fluorescence resulting from the cleavage of a specially designed DNA probe.
Principle: A double-stranded DNA oligonucleotide substrate contains a fluorophore on one end and a quencher on the other. An abasic site (AP site) analog is placed between them. In its intact state, the quencher suppresses the fluorophore's signal. Upon incision at the AP site by APE1, the fluorophore is separated from the quencher, leading to an increase in fluorescence that is proportional to APE1 activity.
Materials:
-
Purified recombinant human APE1 protein
-
Fluorescently labeled AP-site containing DNA substrate (e.g., 5'-FAM, 3'-DABCYL)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer.
-
Inhibitor Addition: Add the test inhibitor to the designated wells. Include a positive control (APE1 with no inhibitor) and a negative control (no APE1).
-
Enzyme Addition: Add purified APE1 to all wells except the negative control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorescent DNA substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a plate reader (e.g., excitation at 485 nm and emission at 520 nm for FAM).
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4][5][6]
Radiotracer Incision Assay (RIA)
This gel-based assay directly visualizes the cleavage of a radiolabeled DNA substrate by APE1.
Principle: A DNA oligonucleotide containing an AP site is radiolabeled at one end (typically with ³²P). After incubation with APE1, the reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The amount of cleaved product, visualized by autoradiography, is a direct measure of APE1 activity.
Materials:
-
Purified recombinant human APE1 protein
-
³²P-radiolabeled AP-site containing DNA substrate
-
RIA Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% Tween-20[2]
-
Test inhibitor dissolved in DMSO
-
Stop Buffer: 95% formamide, 20 mM EDTA, 0.05% Bromophenol Blue, 0.05% Xylene Cyanol[2]
-
Denaturing polyacrylamide gel (e.g., 15%)
-
Phosphorimager system
Procedure:
-
Compound and Enzyme Pre-incubation: In a microcentrifuge tube, incubate purified APE1 with varying concentrations of the test inhibitor in RIA buffer for 15 minutes at room temperature.[2]
-
Reaction Initiation: Add the ³²P-labeled DNA substrate to the mixture and incubate at 37°C for a defined period (e.g., 5-15 minutes).[2]
-
Reaction Termination: Stop the reaction by adding an equal volume of Stop Buffer and heating at 95°C for 10 minutes.[2]
-
Gel Electrophoresis: Separate the intact substrate from the cleaved product on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Scan the screen using a phosphorimager.
-
Data Analysis: Quantify the band intensities for the intact substrate and the cleaved product. Calculate the percentage of incision for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of an APE1 inhibitor.
Caption: General workflow for APE1 inhibitor IC50 determination.
References
- 1. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Characterizing inhibitors of human AP endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. The Identification and Characterization of Human AP Endonuclease-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule activation of apurinic/apyrimidinic endonuclease 1 reduces DNA damage induced by cisplatin in cultured sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of APE1 Redox Inhibitors: E3330 and its Analogs
A new frontier in targeting cancer and viral diseases has emerged with the development of small molecule inhibitors that specifically target the redox function of Apurinic/Apyrimidinic Endonuclease 1 (APE1). This guide provides a comparative analysis of the well-characterized APE1 redox inhibitor, E3330, and a newer generation of inhibitors, offering researchers and drug development professionals a comprehensive overview of their performance based on available experimental data.
APE1 is a multifunctional protein critical for both DNA base excision repair and redox signaling. Its redox activity modulates the function of numerous transcription factors involved in cell survival, proliferation, and inflammation, such as NF-κB, AP-1, and HIF-1α, making it an attractive therapeutic target.[1][2] Inhibitors that selectively target the redox function of APE1, without affecting its essential DNA repair activities, hold significant promise for therapeutic intervention in various diseases, including cancer and viral infections.[1][3]
Performance Comparison of APE1 Redox Inhibitors
This section provides a quantitative comparison of E3330 and other recently developed APE1 redox inhibitors. The data is summarized from various studies and presented to highlight differences in their potency and cellular activity.
| Inhibitor | Target | Assay Type | IC50/EC50 | Cell Line/System | Reference |
| E3330 (APX3330) | APE1 Redox Function | NF-κB Luciferase Reporter Assay | 80 µM | SKOV-3X Ovarian Cancer | [4] |
| APE1 Redox Function | EMSA Redox Assay | 20 µM | In vitro | [5][6] | |
| APE1 Redox Function | NF-κB Transactivation Assay | 55 µM | Panc1 Pancreatic Cancer | [5][6] | |
| E3330-amide | APE1 Redox Function | EMSA Redox Assay | 8.5 µM | In vitro | [5][6] |
| APE1 Redox Function | NF-κB Transactivation Assay | 7 µM | Panc1 Pancreatic Cancer | [5][6] | |
| RN8-51 | APE1 Redox Function | NF-κB Luciferase Reporter Assay | 27 µM | SKOV-3X Ovarian Cancer | [4] |
| RN10-52 | APE1 Redox Function | NF-κB Luciferase Reporter Assay | 12 µM | SKOV-3X Ovarian Cancer | [4] |
| RN7-60 | APE1 Redox Function | NF-κB Luciferase Reporter Assay | 25 µM | SKOV-3X Ovarian Cancer | [4] |
| C10 | KSHV Lytic Replication | KSHV Replication Assay | 0.16 µM | iSLK.219 cells | [1] |
Mechanism of Action and Specificity
E3330 and its analogs, including E3330-amide, RN8-51, RN10-52, and RN7-60, are designed to specifically inhibit the redox function of APE1.[4][7] E3330 acts by interacting with a partially unfolded state of APE1, leading to the inhibition of its redox activity.[5] Importantly, these compounds, including the novel inhibitor C10, have been shown to not significantly affect the crucial DNA base excision repair function of APE1, a critical feature for minimizing off-target toxicity.[1][4][8] C10 was identified through a ligand-based virtual screening using E3330 as a template, suggesting a potentially similar mechanism of action.[1]
Experimental Protocols
A key method for evaluating the efficacy of APE1 redox inhibitors is the Electrophoretic Mobility Shift Assay (EMSA). This assay directly measures the ability of APE1 to reduce a target transcription factor, thereby enabling its binding to a specific DNA sequence.
APE1 Redox Activity Assay (EMSA-based)
Objective: To determine the inhibitory effect of compounds on the redox function of APE1 by measuring the DNA binding activity of a redox-sensitive transcription factor (e.g., AP-1).
Materials:
-
Purified recombinant APE1 protein
-
Purified recombinant AP-1 protein (c-jun/c-fos heterodimer)
-
Double-stranded DNA oligonucleotide probe containing the AP-1 binding site, labeled with 32P or a fluorescent dye.
-
APE1 Redox Inhibitors (e.g., E3330, C10) dissolved in an appropriate solvent (e.g., DMSO).
-
Reaction Buffer: 10 mM HEPES-KOH (pH 7.9), 50 mM KCl, 2.5 mM MgCl2, 1 mM DTT, 10% glycerol.
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Loading Dye (e.g., 6X Ficoll loading buffer).
-
Native polyacrylamide gel (e.g., 5%).
-
TBE Buffer (Tris-borate-EDTA).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, purified APE1 protein, and the test inhibitor at various concentrations. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding to APE1.
-
Addition of Transcription Factor: Add the purified, oxidized AP-1 protein to the reaction mixture. The oxidized state of AP-1 prevents it from binding to its DNA consensus sequence.
-
Redox Reaction: Incubate the mixture to allow the redox-active APE1 to reduce the AP-1 protein.
-
DNA Binding: Add the labeled DNA probe and non-specific competitor DNA to the reaction mixture. Incubate to allow the now-reduced, active AP-1 to bind to the DNA probe.
-
Electrophoresis: Add loading dye to the reactions and load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer until the dye front has migrated an adequate distance.
-
Visualization: Dry the gel (for 32P) and expose it to a phosphor screen or film. For fluorescently labeled probes, visualize the gel using an appropriate imager. The formation of a shifted band corresponding to the AP-1:DNA complex indicates APE1 redox activity. The reduction in the intensity of this band in the presence of the inhibitor demonstrates its inhibitory effect.
Visualizing the Molecular Pathways and Experimental Design
To better understand the biological context and experimental approach, the following diagrams illustrate the APE1 redox signaling pathway and a typical workflow for evaluating APE1 redox inhibitors.
Caption: APE1 Redox Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for APE1 Redox Inhibitor Evaluation.
References
- 1. An APE1 inhibitor reveals critical roles of the redox function of APE1 in KSHV replication and pathogenic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Functional Analysis of Novel Analogues of E3330 That Block the Redox Signaling Activity of the Multifunctional AP Endonuclease/Redox Signaling Enzyme APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of Apurinic/apyrimidinic endonuclease I’s redox activity revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of APE1/Ref-1 Redox Inhibition on Pancreatic Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Chemical Inhibition of Apurinic-Apyrimidinic Endonuclease 1 Redox and DNA Repair Functions Affects the Inflammatory Response via Different but Overlapping Mechanisms [frontiersin.org]
Head-to-head comparison of APE1-IN-1 and methoxyamine in sensitizing cells to DNA damage
A Comparative Guide for Researchers in Oncology and Drug Development
The Base Excision Repair (BER) pathway is a critical cellular defense mechanism against DNA damage caused by endogenous processes and exogenous agents, such as alkylating chemotherapy. A key enzyme in this pathway, Apurinic/Apyrimidinic Endonuclease 1 (APE1), has emerged as a promising target for cancer therapy. By inhibiting APE1, cancer cells can be sensitized to DNA-damaging agents, enhancing the efficacy of treatments like temozolomide (TMZ), the standard-of-care chemotherapy for glioblastoma.
This guide provides a head-to-head comparison of two notable BER inhibitors: APE1-IN-1, a potent and direct small molecule inhibitor of APE1, and Methoxyamine (MX), an indirect inhibitor that modifies the DNA substrate. While no single study has directly compared these two agents in the same experimental setup, this document synthesizes data from multiple studies to provide a comparative analysis, focusing on their ability to sensitize TMZ-resistant glioblastoma cells.
Mechanism of Action: Two Strategies to Inhibit a Key Repair Pathway
Both this compound and Methoxyamine disrupt the BER pathway but at different points, leading to the accumulation of cytotoxic DNA lesions.
-
This compound is a small molecule that directly binds to the active site of the APE1 enzyme, inhibiting its endonuclease activity. This prevents APE1 from incising the DNA backbone at apurinic/apyrimidinic (AP) sites, which are common intermediates in the repair of damaged bases. The accumulation of these unrepaired AP sites stalls DNA replication and leads to the formation of lethal double-strand breaks.
-
Methoxyamine (MX) acts indirectly by covalently binding to the aldehyde group of an open-ring AP site.[1][2] This chemical modification creates a stable methoxyamine-DNA adduct that is a poor substrate for APE1, effectively shielding the AP site from repair.[1][2] Similar to direct APE1 inhibition, this leads to an accumulation of unrepaired lesions, replication stress, and enhanced cytotoxicity in the presence of DNA-damaging agents.
The distinct mechanisms are visualized in the BER pathway diagram below.
Quantitative Comparison of Performance
The following tables summarize the key performance metrics for APE1 inhibition and Methoxyamine, primarily drawing from studies using the TMZ-resistant T98G glioblastoma cell line. Data for a direct APE1 inhibitor (this compound) is supplemented with data from APE1 knockdown (siRNA) studies, which represents a highly specific method of inhibiting APE1 function.
Table 1: Inhibitor Characteristics and Potency
| Parameter | This compound / APE1 Inhibition | Methoxyamine | Reference(s) |
| Target | APE1 Endonuclease Active Site | Apurinic/Apyrimidinic (AP) Site | Direct APE1 inhibitors target the enzyme, while Methoxyamine targets the DNA lesion. |
| Mechanism | Direct, Competitive Inhibition | Indirect, via AP Site Adduct Formation | This compound prevents the enzyme from functioning. Methoxyamine alters the substrate to prevent enzyme recognition. |
| In Vitro Potency (IC50) | ~2 µM (this compound) | Not directly applicable (acts on DNA) | This compound shows micromolar potency against the isolated enzyme. |
| Effective Cellular Conc. | 5-10 µM (for TMZ sensitization) | 2-8 mM (for TMZ sensitization) | A significantly lower concentration of direct APE1 inhibitors is required for cellular effects compared to Methoxyamine.[1][2] |
Table 2: Efficacy in Sensitizing Glioblastoma Cells to Temozolomide (TMZ)
| Parameter | APE1 Inhibition (in T98G cells) | Methoxyamine (in T98G cells) | Reference(s) |
| Cell Line | T98G (TMZ-Resistant) | T98G (TMZ-Resistant) | Both approaches have been validated in the same TMZ-resistant glioblastoma model.[1][3] |
| Sensitizing Effect | Significant reduction in clonogenic survival with TMZ | Significant reduction in clonogenic survival with TMZ | Both strategies successfully enhance TMZ cytotoxicity.[1][3] |
| Impact on DNA Damage | Increased γH2AX phosphorylation (marker of double-strand breaks) | Enhanced levels of DNA damage (Comet Assay) | Both inhibitors lead to an accumulation of lethal DNA damage when combined with TMZ.[1][3] |
| Effect on Cell Cycle | S-phase arrest | G2-phase arrest | The downstream consequences on cell cycle progression appear to differ, reflecting nuances in the cellular response to the accumulated lesions.[1][3] |
| Estimated Sensitization | High (Significant survival reduction at low µM inhibitor conc.) | Moderate (Requires high mM inhibitor conc. for significant effect) | Based on effective concentrations, direct APE1 inhibition appears to be a more potent sensitization strategy.[1][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for the key assays used to evaluate these compounds.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of long-term cytotoxicity.
-
Cell Seeding: T98G glioblastoma cells are harvested during exponential growth, counted, and seeded into 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for individual colony formation. Cells are allowed to attach overnight.
-
Treatment: The following day, the media is replaced with fresh media containing the desired concentrations of the APE1 inhibitor or Methoxyamine. After a pre-incubation period (e.g., 1-2 hours), Temozolomide (TMZ) is added at various concentrations. Control wells include no treatment, inhibitor alone, and TMZ alone.
-
Incubation: Plates are incubated for 10-14 days in a humidified incubator at 37°C and 5% CO2 to allow for colony growth.
-
Staining and Counting: Media is removed, and colonies are washed with PBS, fixed with methanol, and stained with 0.5% crystal violet solution. Colonies containing at least 50 cells are counted.
-
Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated. A sensitization enhancement ratio (SER) can be determined by comparing the dose of TMZ required to achieve a certain level of cell kill (e.g., 50%) with and without the inhibitor.
Comet Assay (Alkaline Single-Cell Gel Electrophoresis)
This assay measures DNA strand breaks in individual cells.
-
Cell Treatment and Harvesting: T98G cells are treated with inhibitors and/or TMZ as described for the clonogenic assay. After treatment, cells are harvested and resuspended in ice-cold PBS.
-
Slide Preparation: A suspension of ~1 x 104 cells is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose. A coverslip is applied, and the agarose is allowed to solidify on ice.
-
Lysis: The slides are submerged in a cold lysis solution (containing high salt and detergents like Triton X-100) overnight at 4°C to dissolve cell and nuclear membranes, leaving behind DNA "nucleoids".
-
Alkaline Unwinding and Electrophoresis: Slides are placed in a horizontal electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for ~20-40 minutes to unwind the DNA. Electrophoresis is then performed at a low voltage.
-
Neutralization and Staining: Slides are washed with a neutralization buffer and stained with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Slides are viewed with a fluorescence microscope. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail relative to the head are quantified using specialized software to measure the extent of DNA damage.[1]
γH2AX Immunofluorescence Staining
This assay detects the phosphorylation of histone H2AX, a marker for DNA double-strand breaks (DSBs).
-
Cell Culture and Treatment: T98G cells are grown on glass coverslips in 6-well plates and treated with the inhibitors and/or TMZ.
-
Fixation and Permeabilization: After treatment, cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes. They are then permeabilized with a solution containing Triton X-100 (e.g., 0.25% in PBS) to allow antibody access to the nucleus.
-
Blocking: Non-specific antibody binding sites are blocked by incubating the coverslips in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Antibody Incubation: Coverslips are incubated with a primary antibody specific for phosphorylated H2AX (Ser139) overnight at 4°C. The next day, after washing, they are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI. Coverslips are then mounted onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Images are captured using a fluorescence microscope. The number of distinct fluorescent foci (γH2AX foci) per nucleus is counted, providing a quantitative measure of DSB formation.[3]
Experimental and Logical Workflow
The process of evaluating and comparing these sensitizing agents follows a logical progression from mechanism to cellular impact.
Summary and Conclusion
Both direct inhibition of APE1 (represented by this compound) and indirect inhibition via AP site modification (Methoxyamine) are valid strategies for sensitizing TMZ-resistant glioblastoma cells to chemotherapy.
-
Potency: Direct APE1 inhibitors like this compound demonstrate significantly higher potency, requiring only low micromolar concentrations to achieve a sensitizing effect, whereas Methoxyamine requires concentrations in the millimolar range. This suggests a more favorable therapeutic window for direct APE1 inhibitors.
-
Mechanism: this compound offers a more targeted approach by directly inhibiting the enzyme. Methoxyamine's mechanism, while effective, relies on the chemical modification of DNA, which could have broader off-target implications.
-
Clinical Translation: The high concentrations of methoxyamine required for efficacy have posed challenges in clinical development.[4] The development of potent, specific, and brain-penetrant APE1 inhibitors like this compound represents a more promising path forward for clinical application in glioblastoma and other cancers reliant on the BER pathway for survival.
References
- 1. Methoxyamine sensitizes the resistant glioblastoma T98G cell line to the alkylating agent temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methoxyamine sensitizes the resistant glioblastoma T98G cell line to the alkylating agent temozolomide | springermedicine.com [springermedicine.com]
- 3. APE1/REF-1 down-regulation enhances the cytotoxic effects of temozolomide in a resistant glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for APE1-IN-1
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of APE1-IN-1, a potent inhibitor of Apurinic/apyrimidinic endonuclease 1 (APE1). Adherence to these guidelines is critical for personnel safety and environmental protection.
Note: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to your institution's and local regulations for hazardous waste disposal.
Immediate Safety and Handling Precautions
Before initiating any work that will generate this compound waste, it is crucial to be thoroughly familiar with its hazard profile by reviewing the manufacturer's SDS. This compound should always be handled in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or safety goggles.
-
Lab Coat: A standard laboratory coat is mandatory.
Step-by-Step Disposal Procedures
The correct disposal route for this compound waste is determined by its physical state (solid or liquid) and whether it is mixed with other chemicals or solvents.
Proper segregation of waste at the point of generation is a critical step for ensuring safe and compliant disposal.
Solid Waste:
-
Collection: All solid this compound waste, including unused or expired neat compound, contaminated consumables (e.g., weigh boats, pipette tips, vials), and grossly contaminated absorbent paper, must be placed into a dedicated and clearly labeled hazardous waste container.
-
Container Type: Utilize a sealable, chemically compatible container, such as a high-density polyethylene (HDPE) wide-mouth bottle or a designated solid waste drum.
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.
Liquid Waste:
-
Collection: Collect all liquid waste containing this compound, such as unused stock solutions or experimental media, in a dedicated, sealable, and shatter-proof hazardous waste container.
-
Solvent Compatibility: If this compound is dissolved in a solvent like DMSO, the waste must be segregated based on the solvent's hazardous characteristics (e.g., halogenated vs. non-halogenated solvents). It is imperative not to mix incompatible waste streams.[1][2]
-
Labeling: The liquid hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent(s) present, the approximate concentration, and the date.
Contaminated Sharps:
-
Collection: Dispose of any sharps (e.g., needles, scalpels) contaminated with this compound in a designated, puncture-proof sharps container.
-
Labeling: The sharps container must be labeled as "Hazardous Waste - Sharps" and include the chemical contaminant "this compound".[1]
Lightly Contaminated PPE:
-
Gloves and Gowns: Unless grossly contaminated, lightly used gloves and gowns can typically be disposed of in the regular laboratory trash. If significant contamination has occurred, they should be treated as solid hazardous waste.
Experimental Protocol Waste Management
For experiments involving this compound, such as cell-based assays or biochemical assays, all materials that come into contact with the compound must be treated as hazardous waste.
-
Cell Culture Media: Aspirated media from cells treated with this compound should be collected as liquid hazardous waste.[1]
-
Assay Plates: Used multi-well plates should be disposed of as solid hazardous waste.[1]
-
Biological Samples: Any lysates, protein samples, or other biological materials containing this compound should be disposed of as chemical waste. They should not be treated as biological waste unless they also present a biohazard.[1]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.[3]
| Parameter | Value |
| IC₅₀ (qHTS assay) | 2 µM |
| IC₅₀ (radiotracer incision assay) | 12 µM |
| Cytotoxic Activity (HeLa cells) | ~15 µM (50% reduction in viability) |
| Optimal Synergy (with MMS) | ~5 µM |
| Optimal Synergy (with TMZ) | ~10 µM |
| CLogP | 2.8 |
| Blood-Brain Barrier | Readily crosses |
APE1's Role in the Base Excision Repair (BER) Pathway
APE1 is a critical enzyme in the Base Excision Repair (BER) pathway, which is the primary cellular defense mechanism against small, non-distorting DNA lesions caused by oxidation, alkylation, or deamination.[4][5] APE1 inhibitors, like this compound, block this pathway, leading to an accumulation of unrepaired DNA damage and enhancing the cytotoxicity of DNA-damaging agents.[5]
Caption: The Base Excision Repair (BER) pathway and the inhibitory action of this compound.
References
Personal protective equipment for handling APE1-IN-1
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling APE1-IN-1, a potent inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1). Adherence to these guidelines is essential for ensuring laboratory safety and proper experimental conduct.
Immediate Safety and Operational Plans
This compound is a small molecule inhibitor used in laboratory research to study the function of the APE1 enzyme, which is critical in the DNA Base Excision Repair (BER) pathway.[1][2] While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on standard laboratory procedures for handling similar chemical compounds and information gathered from supplier documentation.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must have side-shields to protect from splashes. |
| Hand Protection | Protective Gloves | Chemically resistant nitrile gloves are required. |
| Body Protection | Laboratory Coat | A standard laboratory coat must be worn. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
| Parameter | Guideline |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or fumes. Avoid contact with skin and eyes. |
| Storage (Solid) | Store in a tightly sealed container in a dry and well-ventilated place. |
| Storage (Solution) | Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
Solid Waste:
-
Collection: All solid waste, including unused or expired compounds, contaminated consumables (e.g., weigh boats, pipette tips, vials), and grossly contaminated paper towels, should be placed in a dedicated, clearly labeled hazardous waste container.[4]
-
Container Type: Use a sealable, chemically compatible container such as a high-density polyethylene (HDPE) wide-mouth bottle.[4]
-
Labeling: The container must be labeled "Hazardous Waste" with the full chemical name "this compound," the approximate quantity, and the date.[4]
Liquid Waste:
-
Collection: All liquid waste containing this compound, such as unused stock solutions or experimental media, must be collected in a dedicated, sealable, and shatter-proof hazardous waste container.[4]
-
Solvent Compatibility: If this compound is dissolved in a solvent like DMSO, the waste must be segregated based on the solvent's hazardous characteristics (e.g., halogenated vs. non-halogenated). Do not mix incompatible waste streams.[4]
Contaminated PPE Disposal
-
Light Contamination: Disposable gloves and other lightly contaminated PPE should be disposed of in the appropriate laboratory waste stream as per institutional guidelines.
-
Gross Contamination: Heavily contaminated PPE should be collected in a separate, labeled bag and disposed of as solid hazardous waste.[4]
Decontamination
-
Surfaces: Work surfaces should be decontaminated using an appropriate solvent (e.g., 70% ethanol) and then wiped clean.
-
Spills: In case of a spill, absorb the material with an inert absorbent, and dispose of it as hazardous waste. Ensure the area is well-ventilated.
Experimental Protocols
The following is a general protocol for an in vitro APE1 incision assay. Researchers should adapt this protocol based on their specific experimental needs.
APE1 Endonuclease Activity Assay
Objective: To measure the inhibitory effect of this compound on the endonuclease activity of APE1.
Materials:
-
Recombinant human APE1 enzyme
-
This compound
-
Fluorescently labeled DNA oligonucleotide substrate containing a single abasic (AP) site
-
Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5)
-
Stop Solution (e.g., formamide with a tracking dye)
-
Denaturing polyacrylamide gel
-
Fluorescence imager
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO or the appropriate solvent.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the fluorescently labeled DNA substrate, and the desired concentration of this compound or vehicle control.
-
Enzyme Addition: Initiate the reaction by adding the APE1 enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Imaging: Visualize the results using a fluorescence imager. The cleaved product will migrate faster than the uncleaved substrate.
-
Quantification: Quantify the band intensities to determine the percentage of cleaved substrate and calculate the IC₅₀ value for this compound.
APE1 Signaling Pathway and Experimental Workflow
APE1 is a key enzyme in the Base Excision Repair (BER) pathway, where it incises the DNA backbone at abasic sites.[1] It also has a redox function that modulates the activity of various transcription factors.[5]
Caption: APE1's dual roles in DNA repair and redox signaling, and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
